molecular formula C33H32ClFN6O4 B15623311 Fulzerasib CAS No. 2641747-54-6

Fulzerasib

Cat. No.: B15623311
CAS No.: 2641747-54-6
M. Wt: 631.1 g/mol
InChI Key: BRWVQEWFJJFLIQ-MGBGTMOVSA-N
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Description

Fulzerasib is an orally bioavailable inhibitor of the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity. Upon oral administration, this compound selectively targets, binds to and inhibits the activity of the KRAS G12C mutant, thereby inhibiting KRAS G12C mutant-dependent signaling. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis.

Properties

CAS No.

2641747-54-6

Molecular Formula

C33H32ClFN6O4

Molecular Weight

631.1 g/mol

IUPAC Name

(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-7,9-dimethyl-12-(4-methyl-2-propan-2-yl-3-pyridinyl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione

InChI

InChI=1S/C33H32ClFN6O4/c1-7-23(43)39-13-14-40-28-19-15-20(34)26(24-21(35)9-8-10-22(24)42)37-30(19)41(27-18(4)11-12-36-25(27)17(2)3)31(44)29(28)38(6)32(45)33(40,5)16-39/h7-12,15,17,42H,1,13-14,16H2,2-6H3/t33-/m1/s1

InChI Key

BRWVQEWFJJFLIQ-MGBGTMOVSA-N

Origin of Product

United States

Foundational & Exploratory

Fulzerasib's Covalent Engagement of KRAS G12C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fulzerasib (B10856207) (also known as GFH925 or IBI351) is a potent and selective, orally active inhibitor of the KRAS G12C mutant protein.[1][2][3] This mutation, a glycine-to-cysteine substitution at codon 12, leads to a constitutively active KRAS protein, a key driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[2][4] this compound distinguishes itself by forming an irreversible covalent bond with the mutant cysteine residue, effectively locking the KRAS G12C protein in an inactive, GDP-bound state.[3][4] This action inhibits downstream signaling pathways crucial for tumor cell proliferation and survival, demonstrating significant anti-tumor efficacy in both preclinical models and clinical trials.[1][5][6] This technical guide provides an in-depth overview of the core mechanism of this compound's covalent binding to KRAS G12C, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

The KRAS G12C Oncogene and the Mechanism of Covalent Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, signal-transducing form of the protein.

This compound is designed to specifically target the cysteine residue present in the KRAS G12C mutant. Its mechanism of action is a two-step process:

  • Non-covalent Binding: this compound initially binds non-covalently to a shallow pocket on the surface of KRAS G12C, known as the Switch-II pocket, which is accessible only in the inactive GDP-bound state.

  • Irreversible Covalent Bonding: Following initial binding, an electrophilic moiety on this compound forms a permanent covalent bond with the thiol group of the cysteine at position 12.

This irreversible binding traps KRAS G12C in its inactive conformation, preventing the exchange of GDP for GTP and thereby abrogating the activation of downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling cascades.[2] This leads to the inhibition of cell proliferation and induction of apoptosis in KRAS G12C-mutant tumor cells.[5]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data for this compound's biochemical and cellular activity, as well as its pharmacokinetic profile in preclinical species.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeParameterValueCell Line/Conditions
Biochemical Assays
GDP/GTP Nucleotide ExchangeIC5029 nMCell-free
RAS-GTP LevelsIC5074 nMCellular
Cell-Based Assays
pERK InhibitionIC5037 nMCellular
Cell ViabilityIC502-20 nMKRAS G12C mutant cell lines
Cell ViabilityIC502 nMNCI-H358 (NSCLC)

Data sourced from MedchemExpress and BioWorld.[1][7]

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesRouteClearance (mL/min/kg)Cmax (ng/mL)Half-life (h)Bioavailability (%)
Mouse IV8.366431.094
PO---
Rat IV4.641601.5135
PO---
Dog IV1.640033.5673
PO---

Data sourced from BioWorld.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent binding and activity of this compound.

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay

Objective: To determine the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein.

Materials:

  • Recombinant human KRAS G12C protein

  • Fluorescently labeled GDP (e.g., mant-GDP)

  • GTP

  • SOS1 (a guanine (B1146940) nucleotide exchange factor)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

  • This compound stock solution (in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of KRAS G12C protein pre-loaded with mant-GDP in the assay buffer.

  • Serially dilute this compound in assay buffer to create a range of concentrations.

  • In the microplate, add the this compound dilutions to the KRAS G12C-mant-GDP solution and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the nucleotide exchange reaction by adding a mixture of GTP and SOS1 to each well.

  • Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader (Excitation ~360 nm, Emission ~440 nm). The displacement of mant-GDP by GTP leads to a decrease in fluorescence.

  • Calculate the initial rate of nucleotide exchange for each this compound concentration.

  • Plot the rate of exchange against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: pERK Inhibition Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in KRAS G12C mutant cells.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using ECL reagent and an imaging system.

  • Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.

  • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized values against the this compound concentration to determine the IC50.

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of this compound to the KRAS G12C protein and identify the site of modification.

Materials:

  • Recombinant human KRAS G12C protein

  • This compound

  • Incubation buffer (e.g., ammonium (B1175870) bicarbonate)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Incubate the KRAS G12C protein with an excess of this compound for a sufficient time to ensure complete covalent modification. A control sample with no inhibitor is also prepared.

  • Denature, reduce, and alkylate the protein samples.

  • Digest the protein into smaller peptides using trypsin.

  • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Search the MS/MS data against the human proteome database, including a modification corresponding to the mass of this compound on cysteine residues.

  • Identify the peptide containing the Cys12 residue and confirm the mass shift corresponding to the covalent adduction of this compound.

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GAP GAP (GTPase Activating Protein) KRAS_GTP->GAP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Activity cluster_invivo In Vivo Efficacy Biochem_Assay Nucleotide Exchange Assay (Determine IC50) Mass_Spec Mass Spectrometry (Confirm Covalent Adduct) pERK_Assay pERK Inhibition Assay (Western Blot) Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) pERK_Assay->Viability_Assay Xenograft_Model Xenograft Tumor Models (e.g., NSCLC, CRC) Viability_Assay->Xenograft_Model Start This compound Compound Start->Biochem_Assay Start->Mass_Spec Start->pERK_Assay

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutated cancers. Its unique covalent mechanism of action provides a durable and specific inhibition of the oncogenic KRAS G12C protein. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of this compound and other covalent KRAS G12C inhibitors. The continued investigation into its clinical applications, both as a monotherapy and in combination with other agents, holds great promise for improving outcomes for patients with these challenging malignancies.

References

Fulzerasib: A Deep Dive into its Role in KRAS G12C-Mutated Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The KRAS G12C mutation, a once-elusive target in colorectal cancer, is now at the forefront of precision oncology research. Fulzerasib (B10856207) (GFH925/IBI351), a potent and selective covalent inhibitor of KRAS G12C, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical evidence, and clinical trial data in the context of KRAS G12C-mutated colorectal cancer. Detailed data from preclinical and clinical studies are presented in structured tables, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in this challenging disease.

Introduction: The Challenge of KRAS G12C in Colorectal Cancer

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumorigenesis. The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, promoting uncontrolled cell growth and survival. In colorectal cancer, KRAS mutations are prevalent, and the G12C variant, while less common than other KRAS mutations, is a significant contributor to disease progression and resistance to standard therapies. The development of targeted therapies against KRAS G12C, such as this compound, represents a major advancement in the field.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically and irreversibly binds to the mutant cysteine residue of the KRAS G12C protein. This covalent modification locks KRAS G12C in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of the MAPK and PI3K-AKT signaling pathways. This targeted inhibition of the primary driver of oncogenesis in KRAS G12C-mutated tumors leads to the suppression of cancer cell proliferation and the induction of apoptosis.

Signaling Pathway

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways. This compound's covalent binding to KRAS G12C effectively blocks this aberrant signaling.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_G12C KRAS G12C (Active GTP-bound) EGFR->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation This compound This compound This compound->KRAS_G12C Inhibits Transcription->Proliferation

Caption: KRAS G12C Signaling Pathway and this compound's Point of Intervention.

Preclinical Studies

This compound has demonstrated potent and selective antitumor activity in a range of preclinical models of KRAS G12C-mutated cancers, including colorectal cancer.

In Vitro Studies
  • Biochemical and Cellular Assays: The mechanism of action of this compound was confirmed through various in vitro assays. These experiments demonstrated its ability to inhibit GDP/GTP nucleotide exchange, reduce the levels of active RAS-GTP, and suppress the phosphorylation of the downstream signaling molecule ERK (pERK).

In Vivo Studies
  • Xenograft Models: The antitumor efficacy of this compound has been evaluated in patient-derived and cell line-derived xenograft models. Notably, studies utilizing the SW837 colorectal cancer cell line, which harbors the KRAS G12C mutation, have shown significant tumor growth inhibition upon treatment with this compound.

Experimental Protocols

While detailed, step-by-step protocols for the preclinical evaluation of this compound are not publicly available in the reviewed literature, the general methodologies are described below.

A general workflow for assessing the in vivo efficacy of this compound in a colorectal cancer xenograft model is outlined below.

Xenograft_Workflow start Start cell_culture SW837 Colorectal Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation of SW837 cells into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, study duration) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis (e.g., Western Blot for pERK) endpoint->analysis end End analysis->end

Caption: Generalized Experimental Workflow for a Colorectal Cancer Xenograft Study.

Clinical Investigations in Colorectal Cancer

This compound has been evaluated in clinical trials for patients with KRAS G12C-mutated solid tumors, including colorectal cancer. A pooled analysis of the phase I portions of two studies (NCT05005234 and NCT05497336) has provided significant insights into its efficacy and safety in Chinese patients with metastatic colorectal cancer (mCRC).[1]

Study Design and Patient Population

The pooled analysis included data from two open-label, multi-center phase I/II studies. Patients with histologically confirmed KRAS G12C-mutated mCRC who were naïve to KRAS G12C inhibitors were enrolled.[1]

Efficacy Results

This compound monotherapy demonstrated promising antitumor activity in this patient population. The key efficacy outcomes are summarized in the table below.[1]

Efficacy EndpointAll Patients (n=56)[1]
Objective Response Rate (ORR) 44.6% (95% CI: 31.3-58.5)
Disease Control Rate (DCR) 87.5% (95% CI: 75.9-94.8)
Median Progression-Free Survival (PFS) 8.1 months (95% CI: 5.5-13.8)
Median Overall Survival (OS) 17.0 months (95% CI: 12.6-not reached)
Safety and Tolerability

This compound was generally well-tolerated. The majority of treatment-related adverse events (TRAEs) were grade 1 or 2.[1]

Safety EndpointAll Patients (n=56)[1]
Any Grade TRAEs 94.6% (53 patients)
Grade ≥3 TRAEs 25.0% (14 patients)
Most Common Grade 3 TRAEs Anemia (7.1%), Increased Gamma-Glutamyltransferase (5.4%)
TRAEs Leading to Dose Interruption 21.4% (12 patients)
TRAEs Leading to Dose Reduction 10.7% (6 patients)
TRAEs Leading to Treatment Discontinuation 0%
Patient Characteristics

A summary of the baseline patient characteristics from the pooled analysis is provided below.[2]

CharacteristicPercentage of Patients (n=56)[2]
Median Age (Range) 58 years (32-76)
Sex (Male) 60.7%
ECOG Performance Status 1 73.2%
Stage IV Disease 100%
Number of Prior Lines of Therapy
    01.8%
    137.5%
    226.8%
    ≥333.9%
Experimental Protocols

Detailed protocols for the NCT05005234 and NCT05497336 clinical trials are not fully available in the public domain. However, key aspects of the study design are outlined below.

The logical flow of a patient through a clinical trial evaluating this compound is depicted below.

Clinical_Trial_Workflow start Patient Screening eligibility Eligibility Assessment (KRAS G12C+, Measurable Disease, etc.) start->eligibility consent Informed Consent eligibility->consent enrollment Enrollment in Study consent->enrollment treatment_phase This compound Administration enrollment->treatment_phase efficacy_assessment Tumor Response Assessment (e.g., RECIST 1.1) treatment_phase->efficacy_assessment Periodic safety_monitoring Adverse Event Monitoring treatment_phase->safety_monitoring Continuous follow_up Long-term Follow-up (PFS, OS) efficacy_assessment->follow_up safety_monitoring->follow_up end End of Study follow_up->end

Caption: Logical Flow of a Patient in a this compound Clinical Trial.

Future Directions and Conclusion

This compound has demonstrated significant promise as a monotherapy for patients with KRAS G12C-mutated metastatic colorectal cancer. The encouraging efficacy and manageable safety profile warrant further investigation. A key area of future research is the exploration of combination therapies to overcome potential resistance mechanisms. In colorectal cancer, reactivation of the EGFR pathway is a known mechanism of resistance to KRAS G12C inhibitors. Therefore, combination studies of this compound with anti-EGFR antibodies, such as cetuximab, are a logical next step and are anticipated.

References

Fulzerasib's Preclinical Impact on the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (B10856207) (GFH925/IBI351) is a potent and selective covalent inhibitor of the KRAS G12C mutation, a key driver in various solid tumors.[1][2][3][4] Developed by GenFleet Therapeutics and partnered with Innovent Biologics, this third-to-market KRAS G12C inhibitor has demonstrated significant anti-tumor activity in preclinical models and promising efficacy in clinical trials.[1][5][6] While its primary mechanism involves the direct inhibition of the KRAS G12C oncoprotein and downstream signaling pathways, emerging evidence suggests that this compound, like other inhibitors in its class, may also modulate the tumor microenvironment (TME), a critical factor in tumor progression and immune evasion. This technical guide synthesizes the available preclinical data on this compound and its hypothesized effects on the TME, providing a framework for further research and development.

It is important to note that detailed, quantitative preclinical data specifically characterizing this compound's impact on the TME, including specific changes in immune cell populations and cytokine profiles, are not extensively available in the public domain at the time of this writing. Much of the understanding of its TME-modulating effects is extrapolated from studies of other KRAS G12C inhibitors.

Core Mechanism of Action

This compound selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[2][3][4][7] This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting the aberrant activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[8] The inhibition of these pathways leads to the suppression of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[2][3][4][9]

Signaling Pathway of this compound's Action

Fulzerasib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active - GTP Bound) RTK->KRAS_G12C Activates KRAS_G12C_inactive KRAS G12C (Inactive - GDP Bound) RAF RAF KRAS_G12C->RAF Activates PI3K PI3K KRAS_G12C->PI3K Activates This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the active KRAS G12C protein, blocking downstream signaling.

Preclinical Anti-Tumor Efficacy

Preclinical studies have demonstrated this compound's potent anti-tumor activity across a range of KRAS G12C-mutant cancer models.

Preclinical Model Cancer Type Key Findings Reference
NCI-H358 XenograftNon-Small Cell Lung Cancer (NSCLC)Significant tumor growth inhibition. Superior efficacy compared to sotorasib (B605408) at the same dose.[1]
MIA PaCa-2 XenograftPancreatic CancerPotent anti-tumoral effects. Superior efficacy compared to sotorasib at the same dose.[1]
SW837 XenograftColorectal CancerExcellent anti-tumoral effects.[1]
LU2529 Patient-Derived Xenograft (PDX)Lung CancerDemonstrated anti-tumor efficacy.[1]
NCI-H2122 XenograftNSCLCSignificant tumor growth suppression in combination with cetuximab, demonstrating a synergistic effect.[1]

Hypothesized Impact on the Tumor Microenvironment

While direct preclinical evidence for this compound is limited, studies on other KRAS G12C inhibitors suggest a significant role in remodeling the TME from an immunosuppressive to an immune-active state. These effects are likely applicable to this compound and provide a strong rationale for its combination with immunotherapies.

Potential Effects on Immune Cell Infiltration
Immune Cell Type Anticipated Change with this compound Underlying Rationale (Based on KRAS G12C inhibitor class)
CD8+ T Cells (Cytotoxic T Lymphocytes) Increase in infiltration and activationInhibition of KRAS signaling may reduce the expression of immunosuppressive factors and enhance antigen presentation, promoting T cell recruitment and function.
Regulatory T Cells (Tregs) Decrease in infiltrationKRAS signaling can promote the recruitment of Tregs, so its inhibition may reduce their presence in the TME.
Myeloid-Derived Suppressor Cells (MDSCs) Decrease in infiltration and suppressive functionOncogenic KRAS signaling is known to drive the expansion and recruitment of MDSCs.
M1 Macrophages (Anti-tumor) Increase in polarizationInhibition of KRAS signaling may shift the macrophage balance from the pro-tumor M2 phenotype to the anti-tumor M1 phenotype.
Dendritic Cells (DCs) Increase in maturation and functionKRAS inhibition may enhance the ability of DCs to present tumor antigens and activate T cells.
Potential Effects on Cytokine and Chemokine Profiles
Cytokine/Chemokine Anticipated Change with this compound Functional Implication
CXCL9, CXCL10, CXCL11 IncreaseRecruitment of T cells into the tumor.
IFN-γ IncreaseEnhanced anti-tumor immunity and antigen presentation.
IL-6, IL-8 DecreaseReduction of pro-inflammatory and pro-angiogenic signals that support tumor growth.
TGF-β DecreaseReduction of immunosuppression and fibrosis in the TME.

Experimental Protocols for TME Analysis in Preclinical Models

The following are detailed methodologies typically employed in preclinical studies to assess the impact of a therapeutic agent like this compound on the TME.

Animal Models
  • Syngeneic Tumor Models: Immunocompetent mice are implanted with murine tumor cell lines harboring the KRAS G12C mutation. These models are essential for studying the interaction between the drug, tumor cells, and a fully functional immune system.

  • Patient-Derived Xenograft (PDX) Models: Human tumor tissue from patients with KRAS G12C mutations is implanted into immunodeficient mice. To study the effects on the human immune system, these mice can be "humanized" by engrafting human immune cells (e.g., from peripheral blood mononuclear cells or CD34+ hematopoietic stem cells).

Immunophenotyping by Flow Cytometry
  • Objective: To quantify the different immune cell populations within the tumor.

  • Protocol:

    • Tumors are harvested from treated and control animals at specified time points.

    • The tissue is mechanically and enzymatically digested to obtain a single-cell suspension.

    • Cells are stained with a cocktail of fluorescently labeled antibodies targeting specific cell surface and intracellular markers for various immune cell subsets (e.g., CD45 for all immune cells, CD3 for T cells, CD4, CD8, FoxP3 for T cell subsets, F4/80 for macrophages, Ly6G/Ly6C for MDSCs).

    • Stained cells are analyzed using a multi-color flow cytometer to identify and quantify the different cell populations.

Cytokine and Chemokine Analysis
  • Objective: To measure the levels of soluble immune-modulating factors in the TME.

  • Protocol:

    • Tumor tissue is homogenized in a lysis buffer containing protease inhibitors.

    • The lysate is centrifuged, and the supernatant (containing soluble proteins) is collected.

    • Cytokine and chemokine concentrations are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISAs).

Immunohistochemistry (IHC) and Immunofluorescence (IF)
  • Objective: To visualize the spatial distribution and localization of immune cells within the tumor tissue.

  • Protocol:

    • Tumor tissues are fixed in formalin and embedded in paraffin.

    • Thin sections of the tissue are cut and mounted on slides.

    • The sections are stained with antibodies against specific immune cell markers.

    • A secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF) is used for detection.

    • The stained slides are imaged using a microscope to visualize the location and abundance of the target immune cells.

Experimental Workflow for Preclinical TME Evaluation

TME_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Animal_Model Establishment of Preclinical Tumor Model (e.g., Syngeneic, PDX) Treatment Treatment with this compound vs. Vehicle Control Animal_Model->Treatment Tumor_Harvest Tumor and Spleen Harvest at Endpoint Treatment->Tumor_Harvest Flow_Cytometry Flow Cytometry: Immune Cell Quantification Tumor_Harvest->Flow_Cytometry Cytokine_Analysis Multiplex Immunoassay: Cytokine/Chemokine Profiling Tumor_Harvest->Cytokine_Analysis IHC_IF IHC/IF: Spatial Analysis of Immune Infiltrate Tumor_Harvest->IHC_IF Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Cytokine_Analysis->Data_Analysis IHC_IF->Data_Analysis

Caption: A typical workflow for assessing the impact of this compound on the TME.

Conclusion and Future Directions

This compound is a promising targeted therapy for KRAS G12C-mutant cancers. While its primary anti-tumor activity is driven by the direct inhibition of oncogenic signaling, there is a strong scientific basis to suggest that it also favorably modulates the tumor microenvironment. Based on the effects of other KRAS G12C inhibitors, it is hypothesized that this compound can convert an immunologically "cold" tumor into a "hot" one, thereby sensitizing it to immune checkpoint inhibitors.

Future preclinical research should focus on generating specific data for this compound's effects on the TME. This includes detailed immunophenotyping, cytokine profiling, and functional assays in immunocompetent preclinical models. Such studies will be crucial for optimizing combination therapies with immunomodulatory agents and expanding the clinical utility of this compound. The synergistic effects observed with cetuximab in preclinical models also warrant further investigation into the combined impact on the TME.[1] As more data becomes publicly available, a clearer picture of this compound's immunomodulatory properties will emerge, further guiding its clinical development.

References

The Dawn of a Targeted Therapy: Unveiling the Early Discovery and Chemical Architecture of Fulzerasib (GFH925)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fulzerasib (B10856207) (also known as GFH925 or IBI351) has emerged as a potent and selective covalent inhibitor of the KRAS G12C mutation, a once-undruggable driver of various solid tumors. This technical guide provides an in-depth exploration of the early discovery, chemical structure, and preclinical profile of this compound. We delve into the structure-based drug design strategies that led to its novel chemical scaffold, detail the experimental methodologies employed in its characterization, and present its pharmacological data in a clear, comparative format. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the foundational science behind this promising targeted therapy.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, direct inhibition of KRAS has been a formidable challenge in oncology drug discovery due to its picomolar affinity for GTP and the absence of well-defined binding pockets on its surface. The KRAS G12C mutation, in which a glycine (B1666218) residue at position 12 is replaced by cysteine, represents a key breakthrough. The presence of the reactive cysteine residue provided a unique opportunity for the development of targeted covalent inhibitors. This compound is a testament to the success of this approach, demonstrating significant anti-tumor activity in preclinical models and clinical trials.[1][2][3][4]

The Discovery of this compound: A Structure-Guided Approach

The discovery of this compound was propelled by a sophisticated structure-based drug design strategy.[1][2] This approach was initiated with the goal of creating a novel, potent, and selective inhibitor of KRAS G12C.

Lead Identification and Optimization

The development of this compound began with the identification of a lead compound that could covalently bind to the mutant cysteine in KRAS G12C. The optimization process was guided by a "conformation-driven cyclization strategy," which aimed to create a rigid and chemically stable scaffold with optimal pharmacokinetic properties.[2] This strategy led to the development of a novel lactam-based tetracyclic naphthyridinone scaffold, which forms the core of the this compound molecule.[1][2]

Further optimization focused on enhancing the in vitro potency and minimizing off-target effects, such as the inhibition of cytochrome P450 3A4 (CYP3A4). This was achieved through strategic modifications of the scaffold, including the substitution of a chlorine atom at the C11 position of the core structure.[2][5]

The following diagram illustrates the high-level workflow of the discovery process:

Fulzerasib_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Characterization Lead Identification Lead Identification Structure-Based Design Structure-Based Design Lead Identification->Structure-Based Design Initial Hits Cyclization Strategy Cyclization Strategy Structure-Based Design->Cyclization Strategy Scaffold Design Lead Optimization Lead Optimization Cyclization Strategy->Lead Optimization Novel Scaffolds In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays Candidate Selection Pharmacokinetics Pharmacokinetics In Vitro Assays->Pharmacokinetics Potency & Selectivity In Vivo Efficacy In Vivo Efficacy Pharmacokinetics->In Vivo Efficacy ADME Profile IND-Enabling Studies IND-Enabling Studies In Vivo Efficacy->IND-Enabling Studies Promising Candidates

Figure 1: High-level workflow of the discovery and preclinical development of this compound.

Chemical Structure of this compound

This compound (GFH925) is characterized by its unique and complex chemical structure.

  • Systematic Name: (4aR)-3-acryloyl-11-chloro-10-(2-fluoro-6-hydroxyphenyl)-8-(2-isopropyl-4-methylpyridin-3-yl)-6-methyl-2,3,4,4a,6,8-hexahydro-1H-pyrazino[1',2':4,5]pyrazino[2,3-c][1][6]naphthyridine-5,7-dione[7]

  • Chemical Formula: C₃₂H₃₀ClFN₆O₄[7]

  • Molecular Weight: 617.08 g/mol [7]

The key structural feature of this compound is its novel lactam-based tetracyclic naphthyridinone scaffold. This rigid structure is designed to present the acrylamide (B121943) warhead in an optimal orientation for covalent reaction with the cysteine-12 residue of the KRAS G12C mutant protein.[1][2]

Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound is an irreversible covalent inhibitor of KRAS G12C.[8] Its mechanism of action involves the specific and permanent binding to the mutant cysteine residue, thereby locking the KRAS protein in an inactive, GDP-bound state.[7][8] This prevents the exchange of GDP for GTP, a critical step for KRAS activation. By trapping KRAS G12C in its inactive conformation, this compound effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival, most notably the MAPK pathway.[8][9]

The following diagram depicts the KRAS signaling pathway and the point of intervention by this compound:

KRAS_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 KRAS Cycle cluster_2 Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates This compound This compound (GFH925) This compound->KRAS_GDP Irreversibly Binds & Inactivates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: The KRAS signaling pathway and the inhibitory mechanism of this compound.

Preclinical Pharmacology

This compound has demonstrated potent and selective activity in a range of preclinical studies.

In Vitro Potency

This compound exhibits potent inhibition of KRAS G12C-mutant cancer cell lines and downstream signaling.

Parameter Value Assay/Cell Line
KRAS G12C GDP/GTP Exchange IC₅₀ 29 nMBiochemical Assay
RAS-GTP IC₅₀ 74 nMCellular Assay
pERK IC₅₀ 37 nMCellular Assay
NCI-H358 Cell Growth IC₅₀ 2 nMCell Viability Assay
Tumor Cell Line Growth IC₅₀ Range 2-20 nMVarious KRAS G12C mutant cell lines
CYP3A4-M IC₅₀ 9.66 µMOff-target Assay

Table 1: In Vitro Potency of this compound (GFH925).[5][7][8]

Preclinical Pharmacokinetics

This compound has shown favorable pharmacokinetic properties across multiple species, indicating good oral bioavailability and exposure.[2][5]

Species Clearance (mL/min/kg, IV) AUC (h·ng/mL, Oral) Bioavailability (%) t₁/₂ (h, IV) Cmax (ng/mL, Oral)
Mouse 8.34012941.06643
Rat 4.6-351.514160
Dog 1.6-733.564003

Table 2: Preclinical Pharmacokinetic Parameters of this compound (GFH925).[5][10]

In Vivo Efficacy

Oral administration of this compound has demonstrated significant anti-tumor efficacy in various KRAS G12C-mutant xenograft models.[2]

  • Pancreatic Cancer (MIA PaCa-2): Superior anti-tumor efficacy compared to sotorasib (B605408) at the same dose.[2][5]

  • Colorectal Cancer (SW837): Significant tumor growth inhibition.[2][5]

  • Lung Cancer (NCI-H358, LU2529): Potent anti-tumor activity.[2][5]

  • Intracranial Tumor Model (H1373-luc): Demonstrated efficacy, suggesting CNS penetration.[2]

Experimental Protocols

While detailed, step-by-step protocols from the primary discovery literature are not fully available in the public domain, the following sections outline the general methodologies used for the key experiments based on standard practices in the field.

KRAS G12C Inhibition Assay (Biochemical)
  • Objective: To determine the direct inhibitory activity of this compound on KRAS G12C protein.

  • Methodology: A common method is a nucleotide exchange assay.

    • Recombinant KRAS G12C protein is pre-incubated with a fluorescently labeled GDP analog.

    • This compound at varying concentrations is added to the protein.

    • The exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and an excess of unlabeled GTP.

    • The decrease in fluorescence, as the labeled GDP is displaced, is monitored over time.

    • IC₅₀ values are calculated from the dose-response curves.

Cellular pERK Inhibition Assay
  • Objective: To assess the ability of this compound to inhibit downstream signaling of the KRAS pathway in cells.

  • Methodology:

    • KRAS G12C mutant cells (e.g., NCI-H358) are seeded in multi-well plates.

    • Cells are treated with a range of this compound concentrations for a specified period.

    • Cells are lysed, and protein concentrations are determined.

    • The levels of phosphorylated ERK (pERK) and total ERK are quantified using an immunoassay method such as ELISA or Western blotting.

    • The ratio of pERK to total ERK is calculated, and IC₅₀ values are determined.

Cell Viability Assay
  • Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology:

    • KRAS G12C mutant and wild-type cell lines are seeded in 96-well plates.

    • Cells are exposed to serial dilutions of this compound for 72-96 hours.

    • Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, resazurin) or ATP content (e.g., CellTiter-Glo®).

    • IC₅₀ values are calculated from the resulting dose-response curves.

Xenograft Tumor Models
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • This compound is administered orally at various dose levels and schedules.

    • Tumor volume and body weight are measured regularly.

    • Efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., tumor growth inhibition, %TGI).

Conclusion

The early discovery and development of this compound (GFH925) represent a significant advancement in the quest to target KRAS-mutant cancers. Through a meticulous structure-based drug design approach, a novel and potent covalent inhibitor with a unique chemical scaffold was created. The preclinical data robustly support its high potency, selectivity, and favorable pharmacokinetic profile, which has translated into significant anti-tumor efficacy in various cancer models. This in-depth technical guide provides a foundational understanding of the science that propelled this compound from a promising chemical entity to a clinically impactful therapeutic agent. The continued investigation and clinical application of this compound will undoubtedly contribute to the evolving landscape of precision oncology.

References

Fulzerasib's Impact on KRAS G12C: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulzerasib (B10856207) (GFH925) is a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various solid tumors. This technical guide delves into the core mechanism of this compound's action: its profound effect on the guanine (B1146940) nucleotide (GTP/GDP) exchange process in KRAS G12C. By irreversibly binding to the mutant cysteine-12 residue, this compound locks the KRAS G12C protein in an inactive, GDP-bound state. This allosteric inhibition effectively prevents the exchange of GDP for GTP, a critical step for KRAS activation and downstream oncogenic signaling. This guide provides a comprehensive overview of the biochemical data, experimental methodologies, and signaling pathways involved, offering a detailed resource for professionals in the field of oncology drug development.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep, well-defined binding pockets for small molecule inhibitors. The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, creates a unique opportunity for therapeutic intervention. This mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors.

This compound is a next-generation KRAS G12C inhibitor that has demonstrated significant clinical activity. Its mechanism of action is centered on the direct inhibition of the GTP/GDP exchange, thereby neutralizing the oncogenic activity of the mutant protein.

Mechanism of Action: Inhibition of GTP/GDP Exchange

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The transition from the inactive to the active state is facilitated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the release of GDP, allowing the more abundant GTP to bind.

This compound covalently binds to the cysteine residue of KRAS G12C in its inactive, GDP-bound conformation. This irreversible binding locks the protein in this "off" state, sterically hindering the conformational changes required for GDP release and subsequent GTP binding. By preventing the formation of the active KRAS G12C-GTP complex, this compound effectively shuts down the downstream signaling cascades that drive tumor cell proliferation and survival, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2]

Quantitative Analysis of this compound's Potency

The efficacy of this compound in inhibiting the KRAS G12C signaling pathway has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound.

Assay TypeParameter MeasuredIC50 Value (nM)
Biochemical AssayInhibition of GDP/GTP Nucleotide Exchange on KRAS G12C29
Cellular AssayReduction of RAS-GTP Levels in KRAS G12C Mutant Cells74
Cellular AssayInhibition of phosphorylated ERK (pERK) in KRAS G12C Mutant Cells37

Data sourced from preclinical characterization studies.

Experimental Protocols

Coupled Nucleotide Exchange Assay

This biochemical assay is designed to measure the rate of GDP release from KRAS G12C in the presence of a GEF, and thus to determine the inhibitory effect of a compound on this process.

Materials:

  • Purified, recombinant human KRAS G12C protein (amino acids 1-169) with a C118A substitution to prevent non-specific disulfide bonding, and an N-terminal His-tag.

  • Purified, recombinant SOS1 protein (catalytic domain, amino acids 564-1049).

  • BODIPY-GDP (fluorescently labeled GDP).

  • GTP solution.

  • Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100.

  • This compound (or other test compounds) in a dose-response titration.

  • 384-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Pre-incubation: Purified, GDP-bound KRAS G12C protein is pre-incubated with a dose-response titration of this compound for a defined period (e.g., 5 minutes) in the assay buffer.

  • Initiation of Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of purified SOS1 protein and a saturating concentration of GTP to the wells.

  • Fluorescence Monitoring: The release of BODIPY-GDP from KRAS G12C is monitored over time by measuring the decrease in fluorescence intensity. The fluorescence of BODIPY-GDP is quenched when it is bound to KRAS G12C and increases upon its release into the aqueous environment.

  • Data Analysis: The initial rate of the nucleotide exchange reaction is calculated for each concentration of this compound. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic model.

Visualizing the Mechanism and Workflow

KRAS G12C Signaling Pathway and this compound's Point of Intervention

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding (Inhibition of Exchange)

Caption: KRAS G12C signaling pathway and this compound's inhibitory action.

Experimental Workflow for Assessing this compound's Effect on Nucleotide Exchange

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis KRAS_prep Purify Recombinant KRAS G12C Protein Preincubation Pre-incubate KRAS G12C with this compound KRAS_prep->Preincubation SOS1_prep Purify Recombinant SOS1 (GEF) Protein Reaction_start Add SOS1 and GTP to initiate exchange SOS1_prep->Reaction_start Fulzerasib_prep Prepare this compound Dose Titration Fulzerasib_prep->Preincubation Preincubation->Reaction_start Measurement Monitor Fluorescence (BODIPY-GDP release) Reaction_start->Measurement Rate_calc Calculate Initial Reaction Rates Measurement->Rate_calc Dose_response Generate Dose-Response Curve Rate_calc->Dose_response IC50_calc Calculate IC50 Value Dose_response->IC50_calc

References

Unraveling the Anti-Cancer Mechanism of Fulzerasib: A Deep Dive into Cellular Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI, China – December 3, 2025Fulzerasib (B10856207) (GFH925), a potent and selective KRAS G12C inhibitor, has demonstrated significant anti-tumor activity by inducing cellular apoptosis and cell cycle arrest in preclinical studies. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

This compound is a novel, orally active small molecule that covalently binds to the mutant KRAS G12C protein, locking it in an inactive GDP-bound state.[1] This targeted inhibition disrupts downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1] The result is a halt in the cell cycle and the initiation of programmed cell death, or apoptosis, in cancer cells harboring the KRAS G12C mutation.

Quantitative Analysis of this compound's Impact on Cell Proliferation and Viability

This compound has shown potent inhibitory effects on the proliferation of various cancer cell lines with the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (nM)
NCI-H358Non-Small Cell Lung Cancer2

Table 1: Anti-proliferative Activity of this compound in KRAS G12C Mutant Cell Line.

This compound-Induced Apoptosis: A Quantitative Look

The induction of apoptosis is a key mechanism through which this compound exerts its anti-cancer effects. The following table would typically present data from Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry, a standard method to quantify apoptotic cells. While the available search results confirm that this compound induces apoptosis, specific quantitative data from such preclinical studies is not publicly available at this time.

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
NCI-H358ControlData not availableData not available
NCI-H358This compound (Concentration)Data not availableData not available

Table 2: Illustrative Table for this compound-Induced Apoptosis in NCI-H358 Cells. (Note: Specific data is not available in the provided search results).

Halting the Engine: this compound-Induced Cell Cycle Arrest

This compound's inhibition of KRAS G12C signaling also leads to a halt in the cell cycle, preventing cancer cells from dividing and proliferating. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is typically analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide. The table below illustrates how such data would be presented, although specific figures for this compound are not available in the provided search results.

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
NCI-H358ControlData not availableData not availableData not available
NCI-H358This compound (Concentration)Data not availableData not availableData not available

Table 3: Illustrative Table for this compound-Induced Cell Cycle Arrest in NCI-H358 Cells. (Note: Specific data is not available in the provided search results).

Visualizing the Molecular Cascade: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of this compound, the following diagrams created using the DOT language visualize the key signaling pathway and a typical experimental workflow for assessing apoptosis.

Fulzerasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds KRAS_G12C_GTP Active KRAS G12C (GTP-bound) Receptor_Tyrosine_Kinase->KRAS_G12C_GTP Activates KRAS_G12C_GDP Inactive KRAS G12C (GDP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP Converts to RAF RAF KRAS_G12C_GTP->RAF Activates PI3K PI3K KRAS_G12C_GTP->PI3K Activates This compound This compound This compound->KRAS_G12C_GTP Inhibits Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest This compound->Apoptosis_CellCycleArrest Induces MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT AKT->Proliferation_Survival Promotes

Caption: this compound's Mechanism of Action.

Apoptosis_Assay_Workflow Cell_Culture 1. Culture KRAS G12C mutant cancer cells Treatment 2. Treat cells with this compound (and vehicle control) Cell_Culture->Treatment Harvesting 3. Harvest and wash cells Treatment->Harvesting Staining 4. Stain with Annexin V-FITC and Propidium Iodide (PI) Harvesting->Staining Flow_Cytometry 5. Analyze by flow cytometry Staining->Flow_Cytometry Data_Analysis 6. Quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) Flow_Cytometry->Data_Analysis

Caption: Apoptosis Detection Workflow.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Proliferation Assay (MTS/MTT Assay)
  • Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
  • Cell Treatment: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate cell populations into viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) based on the fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, cyclins, CDKs, p-ERK, p-AKT) overnight at 4°C.

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The comprehensive data and methodologies presented in this guide underscore the potent and specific mechanism of action of this compound in KRAS G12C-mutated cancers. By effectively inducing apoptosis and cell cycle arrest, this compound represents a promising therapeutic strategy for this patient population. Further research will continue to elucidate the full spectrum of its anti-cancer activities and potential combination therapies.

References

Methodological & Application

Application Notes and Protocol: In Vitro Cell Viability Assay with Fulzerasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (also known as GFH925 or IBI351) is an orally active and highly selective covalent inhibitor of the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1] The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[2] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth through downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[2][3] this compound specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[1][2][4] This targeted inhibition blocks downstream signaling, leading to apoptosis and cell cycle arrest in tumor cells.[2][5] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of cancer cells harboring the KRAS G12C mutation.

Data Presentation

The potency of this compound has been evaluated across various KRAS G12C mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (nM)
NCI-H358Non-Small Cell Lung Cancer2 - 20
MIA PaCa-2Pancreatic Cancer2 - 20
SW837Colorectal Adenocarcinoma2 - 20

Note: The IC50 values for this compound in tumor cell lines carrying the KRAS G12C mutation typically range from 2 to 20 nM[1][6].

Signaling Pathway and Mechanism of Action

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways that are crucial for cell proliferation and survival. This compound's mechanism of action is centered on its ability to covalently bind to the mutant cysteine in the switch-II pocket of the GDP-bound KRAS G12C protein. This action traps the protein in an inactive state, thereby inhibiting the activation of downstream signaling cascades.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound RTK->KRAS_G12C_GDP Growth Factor Signal KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GDP->KRAS_G12C_GTP GEF KRAS_G12C_GTP->KRAS_G12C_GDP GAP (inhibited by G12C mutation) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Covalent Binding & Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS G12C signaling pathway and inhibition by this compound.

Experimental Protocol: Cell Viability Assay

This protocol outlines the steps for determining the effect of this compound on the viability of KRAS G12C mutant cancer cells using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents
  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (powder or stock solution)

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow

Experimental workflow for the in vitro cell viability assay.
Step-by-Step Procedure

1. Cell Culture and Seeding:

  • Culture KRAS G12C mutant cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells in their exponential growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[7]

  • Incubate the plate for 24 hours to allow the cells to attach.[7][8]

2. Compound Preparation and Treatment:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.5% to avoid solvent-induced toxicity.[7]

  • Include appropriate controls:

    • Vehicle control: Medium with the same concentration of DMSO as the highest drug concentration.

    • No-cell control: Medium only, for background subtraction.

  • After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the prepared drug dilutions to the respective wells.

3. Incubation:

  • Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.[7][8]

4. MTT Assay:

  • Following the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.[7]

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Gently shake the plate for 5-10 minutes to ensure the complete dissolution of the formazan.[7]

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

  • Plot a dose-response curve with the drug concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This protocol provides a robust framework for evaluating the in vitro efficacy of this compound against KRAS G12C mutant cancer cells. The provided data and diagrams offer a comprehensive overview of this compound's mechanism of action and the experimental procedures required for its characterization. Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data on the anti-proliferative effects of this targeted therapy.

References

Application Notes and Protocols: Evaluating the Efficacy of Fulzerasib in the MIA PaCa-2 Pancreatic Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the MIA PaCa-2 cell line to assess the efficacy of Fulzerasib (B10856207), a potent and selective KRAS G12C inhibitor. Detailed protocols for key in vitro experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to the lack of effective therapeutic options.[1][2] A significant subset of pancreatic cancers is driven by mutations in the KRAS oncogene, with the G12C mutation being a key target for novel therapies.[3][4][5] The MIA PaCa-2 cell line, derived from a human pancreatic tumor, harbors a homozygous KRAS G12C mutation, making it an exemplary in vitro model for evaluating the efficacy of KRAS G12C inhibitors.[4][5][6]

This compound is an orally active, irreversible inhibitor of KRAS G12C.[7][8][9] It covalently binds to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[8][9][10] This action is hypothesized to block downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and inducing apoptosis.[10][11] Preclinical studies have demonstrated this compound's anti-tumor activity in various cancer models, including those derived from the MIA PaCa-2 cell line.[9][12]

These application notes will detail the experimental procedures to quantify the cytotoxic and mechanistic effects of this compound on MIA PaCa-2 cells.

Materials and Methods

Cell Line and Culture

The MIA PaCa-2 human pancreatic carcinoma cell line should be obtained from a reputable cell bank (e.g., ATCC CRL-1420). The cells are characterized as adherent and epithelial-like.[3][13]

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.[14]

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seeding: Plate MIA PaCa-2 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of this compound concentration.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: Plate MIA PaCa-2 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

This technique is used to detect changes in the expression and phosphorylation of key proteins in the KRAS signaling pathway.

  • Cell Lysis: Treat MIA PaCa-2 cells with this compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Expected Results and Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the described experiments.

Table 1: Anti-proliferative Activity of this compound on MIA PaCa-2 Cells

CompoundIC50 (nM)
This compound2 - 20[8][9]
Comparator (e.g., Sotorasib)Expected to be comparable or higher

Table 2: Apoptotic Effect of this compound on MIA PaCa-2 Cells (48h Treatment)

TreatmentConcentration% Early Apoptotic Cells% Late Apoptotic Cells
Vehicle Control-BaselineBaseline
This compoundIC50Expected IncreaseExpected Increase
This compound2x IC50Expected Dose-Dependent IncreaseExpected Dose-Dependent Increase

Table 3: Modulation of KRAS Downstream Signaling by this compound in MIA PaCa-2 Cells (24h Treatment)

TreatmentConcentrationRelative p-ERK/Total ERK RatioRelative p-AKT/Total AKT Ratio
Vehicle Control-1.01.0
This compoundIC50Expected DecreaseExpected Decrease

Visualizations

The following diagrams illustrate the mechanism of action of this compound, the experimental workflow, and the targeted signaling pathway.

Fulzerasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor KRAS_G12C_GDP Inactive KRAS G12C (GDP-bound) Growth_Factor_Receptor->KRAS_G12C_GDP Activates KRAS_G12C_GTP Active KRAS G12C (GTP-bound) RAF_MEK_ERK_Pathway RAF-MEK-ERK Pathway KRAS_G12C_GTP->RAF_MEK_ERK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway KRAS_G12C_GTP->PI3K_AKT_Pathway KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading This compound This compound This compound->KRAS_G12C_GTP Covalently binds & inactivates Proliferation_Survival Cell Proliferation & Survival RAF_MEK_ERK_Pathway->Proliferation_Survival PI3K_AKT_Pathway->Proliferation_Survival Apoptosis Apoptosis

Caption: Mechanism of action of this compound on the KRAS G12C signaling pathway.

Experimental_Workflow Start MIA PaCa-2 Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (p-ERK, p-AKT) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating this compound efficacy in MIA PaCa-2 cells.

Signaling_Pathway_Analysis KRAS_G12C KRAS G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K This compound This compound This compound->KRAS_G12C MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK (Western Blot) Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT p-AKT (Western Blot) AKT->Proliferation

Caption: Targeted KRAS signaling pathway and points of analysis.

Discussion

The experimental framework outlined in these application notes provides a robust methodology for characterizing the in vitro efficacy of this compound against the KRAS G12C-mutant pancreatic cancer cell line, MIA PaCa-2. The expected outcomes include a significant reduction in cell viability, a corresponding increase in apoptosis, and downregulation of the KRAS downstream signaling pathways, specifically the phosphorylation of ERK and AKT.

These protocols can be adapted for screening other KRAS G12C inhibitors or for investigating potential combination therapies with this compound in pancreatic cancer models. The use of a well-characterized cell line like MIA PaCa-2 ensures the relevance and reproducibility of the findings, contributing to the preclinical evaluation of novel therapeutic strategies for this challenging disease.

References

Application Notes and Protocols for In Vivo Fulzerasib Studies Using the NCI-H358 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NCI-H358 human non-small cell lung cancer (NSCLC) cell line is a critical tool in oncology research, particularly for the study of KRAS mutations. This cell line harbors a heterozygous KRAS G12C mutation, a common oncogenic driver in NSCLC. This genetic characteristic makes the NCI-H358 cell line an invaluable preclinical model for evaluating the efficacy of targeted therapies, specifically inhibitors of KRAS G12C.

Fulzerasib (B10856207) (formerly GFH925) is a potent and selective, orally active, irreversible covalent inhibitor of the KRAS G12C oncoprotein.[1][2] By binding to the mutant cysteine residue, this compound locks the KRAS protein in an inactive, GDP-bound state. This action inhibits downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.[2][3] Preclinical studies have demonstrated this compound's strong anti-tumor activity in various xenograft models, including NCI-H358.[1][4]

These application notes provide detailed protocols for utilizing the NCI-H358 xenograft model for the in vivo evaluation of this compound, intended to guide researchers in designing and executing robust preclinical efficacy studies.

Quantitative Data Summary

Preclinical studies have demonstrated the dose-dependent anti-tumor efficacy of this compound in the NCI-H358 xenograft model. The following table summarizes key quantitative data from these studies.

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI) / EffectReference
This compound (GFH925)0.3 - 10.0 mg/kgOralExcellent antitumoral effects, with tumor volumes being <300 mm³ compared to vehicle (600-1200 mm³). Superior to sotorasib (B605408) at the same dose.[1][4]
Vehicle ControlN/AOralUninhibited tumor growth.[1]

Experimental Protocols

Cell Line Culture and Maintenance

The NCI-H358 cell line should be cultured and maintained under sterile conditions to ensure cell health and viability for xenograft implantation.

Materials:

  • NCI-H358 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75 or T-150)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw a cryopreserved vial of NCI-H358 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C in a 5% CO₂ humidified incubator.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 1,000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and re-plate at a 1:3 to 1:6 split ratio into new flasks.

    • Maintain cultures by changing the medium every 2-3 days.

NCI-H358 Xenograft Model Establishment

This protocol details the subcutaneous implantation of NCI-H358 cells into immunocompromised mice to establish solid tumors.

Materials:

  • NCI-H358 cells in the exponential growth phase

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old

  • Sterile PBS

  • Matrigel (optional, can enhance tumor take rate)

  • 1 mL syringes with 27-gauge needles

  • Animal handling and surgical equipment

Protocol:

  • Cell Preparation:

    • Harvest NCI-H358 cells as described in the cell passaging protocol.

    • After centrifugation, resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10⁷ cells/mL.

    • Keep the cell suspension on ice to maintain viability.

  • Animal Preparation and Cell Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave and sterilize the right flank of each mouse.

    • Gently lift the skin on the flank and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Palpate the injection site regularly to monitor for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Monitor the body weight of the mice as a general indicator of health and treatment tolerance.

In Vivo Efficacy Study of this compound

This protocol outlines a representative in vivo study to evaluate the anti-tumor activity of this compound in the established NCI-H358 xenograft model.

Materials:

  • NCI-H358 tumor-bearing mice (tumor volume of 100-200 mm³)

  • This compound (GFH925)

  • Vehicle control (e.g., appropriate buffer or suspension vehicle)

  • Oral gavage needles

  • Digital calipers

  • Animal balance

Protocol:

  • Animal Randomization and Grouping:

    • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution orally to the control group mice according to the planned dosing schedule (e.g., once daily).

    • This compound Treatment Group(s): Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., to achieve doses of 1, 3, and 10 mg/kg). Administer the this compound solution orally to the treatment group mice according to the dosing schedule (e.g., once daily).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week throughout the study.

    • Observe the mice daily for any signs of toxicity or adverse effects.

    • Continue treatment for the duration specified in the study design (e.g., 21-28 days).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .

    • Tumor samples can be further processed for pharmacodynamic biomarker analysis (e.g., Western blot for p-ERK) or histological examination.

Visualizations

KRAS G12C Signaling Pathway and this compound's Mechanism of Action

Fulzerasib_Mechanism_of_Action KRAS G12C Signaling Pathway and this compound Inhibition cluster_0 Upstream Signaling cluster_1 KRAS Cycle cluster_2 Downstream Signaling (MAPK Pathway) EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_G12C_GTP->RAF SOS1->KRAS_G12C_GDP Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_G12C_GDP Covalently Binds & Locks in Inactive State

Caption: KRAS G12C signaling and this compound's inhibitory mechanism.

Experimental Workflow for In Vivo this compound Efficacy Study

Xenograft_Workflow NCI-H358 Xenograft Workflow for this compound Study cluster_0 Preparation Phase cluster_1 Xenograft Establishment cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell_Culture 1. NCI-H358 Cell Culture (RPMI-1640 + 10% FBS) Cell_Harvest 2. Harvest Cells (Exponential Growth Phase) Cell_Culture->Cell_Harvest Cell_Prep 3. Prepare Cell Suspension (5x10^6 cells in 100 µL PBS) Cell_Harvest->Cell_Prep Implantation 4. Subcutaneous Implantation (Athymic Nude Mice) Cell_Prep->Implantation Tumor_Growth 5. Monitor Tumor Growth (Calipers, 2-3x/week) Implantation->Tumor_Growth Randomization 6. Randomize Mice (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment 7. Daily Oral Gavage (Vehicle or this compound) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Study Endpoint (e.g., Day 21-28) Monitoring->Endpoint Analysis 10. Tumor Excision & Analysis (Weight, Volume, Biomarkers) Endpoint->Analysis TGI 11. Calculate TGI% Analysis->TGI

Caption: Workflow for NCI-H358 xenograft study of this compound.

References

Application Note: Analysis of pERK Inhibition by Fulzerasib using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fulzerasib is a targeted therapeutic agent designed to specifically inhibit the KRAS G12C mutant protein, a key driver in several cancers, including non-small cell lung cancer.[1] The KRAS protein is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2] The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling through the RAF-MEK-ERK pathway, which promotes uncontrolled cell proliferation and survival.[1][3]

This compound acts by covalently binding to the mutant cysteine-12 residue of KRAS G12C, locking the protein in an inactive, GDP-bound state.[1] This action effectively blocks the signal transmission to downstream effectors. A key measure of the efficacy of this compound is the reduction in the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a pivotal kinase in this pathway. Western blotting is a robust and widely used technique to quantify the levels of phosphorylated ERK (pERK) relative to total ERK, thereby providing a direct assessment of this compound's inhibitory activity.

This application note provides a detailed protocol for researchers, scientists, and drug development professionals to perform Western blot analysis for measuring pERK levels in cancer cell lines following treatment with this compound.

Data Presentation

The following table presents representative quantitative data from a Western blot analysis of pERK and total ERK levels in a KRAS G12C mutant cell line treated with a vehicle control and varying concentrations of this compound. The data is expressed as the ratio of pERK to total ERK, normalized to the vehicle control, demonstrating a dose-dependent inhibition of ERK phosphorylation.

Treatment GroupConcentration (nM)pERK/Total ERK Ratio (Normalized)Standard Deviation
Vehicle Control01.00± 0.15
This compound100.72± 0.11
This compound500.41± 0.08
This compound1000.18± 0.04
This compound5000.05± 0.02

Signaling Pathway and Experimental Workflow

Fulzerasib_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GTP Active KRAS G12C (GTP-bound) RTK->KRAS_G12C_GTP Activates RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP Inactive KRAS G12C (GDP-bound) This compound This compound This compound->KRAS_G12C_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation

Caption: KRAS-MAPK signaling and this compound's mechanism of action.

WB_Workflow A 1. Cell Culture & Treatment (KRAS G12C cell line) B 2. Cell Lysis (Ice-cold lysis buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Laemmli buffer + Heat) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (Gel to PVDF membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-pERK, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) H->I J 10. Detection (ECL substrate and imaging) I->J K 11. Stripping & Re-probing (For Total ERK & Loading Control) J->K L 12. Data Analysis (Quantify bands, normalize pERK to Total ERK) K->L

Caption: Experimental workflow for Western blot analysis of pERK.

Experimental Protocols

This section provides a detailed methodology for performing a Western blot to analyze pERK and total ERK levels in response to this compound treatment.

1. Cell Culture and Treatment 1.1. Culture KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (37°C, 5% CO2). 1.2. Seed cells in 6-well plates and grow until they reach 70-80% confluency. 1.3. Starve the cells in a serum-free medium for 12-24 hours before treatment to reduce basal pERK levels. 1.4. Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100, 500 nM) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, or 24 hours).

2. Cell Lysis and Protein Extraction 2.1. After treatment, place the 6-well plates on ice and aspirate the medium. 2.2. Wash the cells once with ice-cold phosphate-buffered saline (PBS).[4] 2.3. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail to each well. 2.4. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5] 2.5. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.[6] 2.6. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6] 2.7. Carefully transfer the supernatant, containing the soluble protein, to a new pre-chilled tube.

3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit, following the manufacturer’s instructions. 3.2. Based on the concentrations, normalize all samples with lysis buffer to ensure equal protein loading for the subsequent steps.

4. Sample Preparation and SDS-PAGE 4.1. To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X. 4.2. Denature the samples by boiling at 95-100°C for 5-10 minutes.[7] 4.3. Load the equal amounts of protein into the wells of a 10% or 12% SDS-polyacrylamide gel, along with a pre-stained molecular weight marker. 4.4. Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.[7]

5. Protein Transfer 5.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus. 5.2. Confirm successful transfer by staining the membrane with Ponceau S solution for 1-2 minutes and then destaining with TBST (Tris-buffered saline with 0.1% Tween-20).[6]

6. Immunoblotting and Detection 6.1. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. For phospho-proteins, BSA is generally recommended over milk.[6] 6.2. Primary Antibody Incubation: Wash the membrane briefly with TBST. Incubate the membrane with a primary antibody specific for pERK (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST. The incubation should be performed overnight at 4°C with gentle agitation. 6.3. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody. 6.4. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.[6] 6.5. Final Washes: Repeat the washing step (6.3) three times with TBST. 6.6. Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Apply the substrate evenly to the membrane and capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]

7. Stripping and Re-probing for Total ERK and Loading Control 7.1. To normalize the pERK signal, the membrane can be stripped of the bound antibodies and re-probed. 7.2. Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature. 7.3. Wash the membrane thoroughly and re-block as described in step 6.1. 7.4. Incubate the membrane with a primary antibody for total ERK, followed by the secondary antibody and detection steps as outlined above. 7.5. For a loading control, the membrane can be stripped again and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin. Alternatively, running a separate gel for the loading control is also a valid approach.[8]

8. Data Analysis and Quantification 8.1. Quantify the band intensities for pERK, total ERK, and the loading control using image analysis software (e.g., ImageJ). 8.2. For each sample, normalize the pERK band intensity to the corresponding total ERK band intensity. 8.3. Further normalize this ratio to the vehicle control to determine the relative fold change in ERK phosphorylation due to this compound treatment.

References

Troubleshooting & Optimization

Mechanisms of acquired resistance to Fulzerasib therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fulzerasib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding mechanisms of acquired resistance to this compound therapy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during your in vitro and in vivo experiments with this compound, a potent and selective KRAS G12C inhibitor.[1][2]

Issue 1: Reduced Sensitivity and Acquired Resistance

Q1: My KRAS G12C mutant cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or has become resistant. What are the potential underlying mechanisms?

A1: Acquired resistance to KRAS G12C inhibitors like this compound is a multifaceted phenomenon observed in preclinical models and clinical settings.[3][4] The resistance mechanisms can be broadly categorized into two main groups:

  • On-Target Mechanisms: These involve genetic changes in the direct target of the drug, the KRAS protein itself.

    • Secondary KRAS Mutations: New mutations can arise in the KRAS gene that either prevent this compound from binding effectively or reactivate the protein through other means. These can occur at the G12 codon (e.g., G12D, G12R, G12V) or at other sites like R68S, H95D/Q/R, and Y96C that alter the drug's binding pocket.[3][4][5][6]

    • KRAS G12C Allele Amplification: A significant increase in the number of copies of the KRAS G12C gene can lead to a higher concentration of the target protein, overwhelming the inhibitory capacity of the drug.[3][4][5]

  • Off-Target (Bypass) Mechanisms: These mechanisms involve the activation of alternative signaling pathways that circumvent the need for KRAS G12C signaling to drive cell proliferation and survival.

    • Bypass Pathway Activation: Cancer cells can activate other oncogenes to bypass the KRAS blockade. This often involves mutations or amplification in other components of the RAS-MAPK pathway (e.g., NRAS, BRAF, MAP2K1) or parallel pathways.[3][5][7]

    • Receptor Tyrosine Kinase (RTK) Activation: Inhibition of the MAPK pathway by this compound can trigger a feedback mechanism that leads to the upregulation and activation of various RTKs, such as EGFR, FGFR, and MET.[8][9][10] These activated RTKs can then signal through wild-type RAS isoforms (HRAS, NRAS) or other pathways like PI3K/AKT to restore downstream signaling.[9][11]

    • Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN can also contribute to resistance.[3][4]

    • Oncogenic Fusions: The formation of new gene fusions involving kinases like ALK, RET, BRAF, and FGFR3 can provide an alternative, potent driver of cell growth.[3][4]

  • Histologic Transformation: In some cases, the cancer cells may change their lineage entirely (e.g., from adenocarcinoma to squamous cell carcinoma), rendering them less dependent on the original oncogenic driver.[3][4][5]

Issue 2: Experimental Investigation of Resistance

Q2: How can I experimentally determine which mechanism is responsible for the resistance I am observing in my cell line model?

A2: A systematic approach is recommended to elucidate the resistance mechanism. The workflow diagram below outlines the key steps. This typically involves a combination of molecular biology, cell biology, and sequencing techniques.

  • Confirm Resistance: First, confirm the shift in sensitivity by re-evaluating the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive line using a cell viability assay. A significant increase in IC50 indicates acquired resistance.

  • Assess Pathway Activation: Use Western blotting to check the phosphorylation status of key downstream effectors of the KRAS pathway (e.g., p-ERK, p-MEK) and parallel pathways (e.g., p-AKT). A restored or sustained signal in the presence of this compound in resistant cells points towards pathway reactivation.

  • Sequence for Genetic Alterations: Perform next-generation sequencing (NGS) on both the parental and resistant cell lines.

    • Targeted Sequencing or Whole Exome Sequencing (WES): This will identify potential secondary mutations in KRAS and other key cancer-related genes (NRAS, BRAF, MET, EGFR, etc.).[7][12]

    • RNA Sequencing (RNA-Seq): This can identify gene fusions and changes in gene expression that might indicate pathway reprogramming.

  • Investigate Gene Amplification: Use digital droplet PCR (ddPCR) or comparative genomic hybridization (CGH) to assess for amplification of KRAS G12C, MET, or other potential driver oncogenes.[3][5]

G cluster_start Initial Observation cluster_validation Validation & Initial Analysis cluster_investigation Mechanism Identification cluster_outcomes Potential Findings Start Reduced this compound efficacy in KRAS G12C cell line Confirm_IC50 Confirm IC50 Shift (Cell Viability Assay) Start->Confirm_IC50 Western_Blot Assess Pathway Reactivation (Western Blot for p-ERK, p-AKT) Confirm_IC50->Western_Blot Resistance Confirmed NGS Next-Generation Sequencing (WES and/or RNA-Seq) Western_Blot->NGS Pathway Reactivated ddPCR Assess Gene Amplification (ddPCR for KRAS, MET, etc.) Western_Blot->ddPCR Pathway Reactivated On_Target On-Target Resistance - Secondary KRAS mutations - KRAS G12C amplification NGS->On_Target Off_Target Off-Target Resistance - Bypass pathway mutations - Gene fusions/amplification NGS->Off_Target No_Genomic No Obvious Genomic Driver (Consider histologic or epigenetic changes) NGS->No_Genomic ddPCR->On_Target ddPCR->Off_Target

Caption: Experimental workflow for investigating this compound resistance.
Issue 3: Prophylactic and Combination Strategies

Q3: My goal is to prevent or overcome resistance to this compound. What combination therapies are rational to explore?

A3: Combination strategies are key to overcoming or delaying resistance. The choice of combination depends on the anticipated or identified resistance mechanism.

  • Vertical Pathway Inhibition: Combining this compound with inhibitors of downstream effectors in the MAPK pathway, such as MEK inhibitors (e.g., Trametinib) or ERK inhibitors, can create a more profound and durable pathway suppression.[11]

  • Targeting Feedback Loops: Since KRAS G12C inhibition can lead to feedback activation of RTKs, combining this compound with inhibitors of upstream nodes like SHP2 or specific RTKs (e.g., EGFR, MET) is a promising strategy.[9][11] Clinical studies have shown promising results for combining this compound with the EGFR inhibitor cetuximab.[13][14]

  • Targeting Parallel Pathways: If resistance is mediated by the PI3K/AKT pathway, combining this compound with a PI3K or AKT inhibitor may be effective.[15]

G cluster_pathway KRAS G12C Signaling & Resistance Pathways cluster_inhibitors RTK RTK (EGFR, MET, FGFR) SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K RAS_WT RAS (WT) SHP2->RAS_WT RAF RAF RAS_WT->RAF KRAS_G12C KRAS G12C KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Feedback Inhibition Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_G12C Inhibits Cetuximab Cetuximab (EGFRi) Cetuximab->RTK Inhibits SHP2i SHP2i SHP2i->SHP2 Inhibits MEKi MEKi MEKi->MEK Inhibits

References

Technical Support Center: Overcoming Fulzerasib Resistance in KRAS G12C Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fulzerasib (B10856207) (GFH925) in KRAS G12C mutant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as GFH925 or IBI351) is a highly potent and selective, orally active, irreversible inhibitor of the KRAS G12C mutation.[1][2][3] The KRAS G12C mutation results in the KRAS protein being constitutively active, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways like the MAPK and PI3K-AKT pathways.[3][4] this compound covalently binds to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state.[4][5] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling and inducing apoptosis and cell cycle arrest in tumor cells.[2][6]

Q2: My KRAS G12C cell line is showing reduced sensitivity to this compound. What are the possible reasons?

A2: Reduced sensitivity, or resistance, to this compound can arise from several mechanisms, which can be broadly categorized as "on-target" and "off-target" resistance.

  • On-target resistance typically involves secondary mutations in the KRAS gene itself that either prevent this compound from binding effectively or reactivate the protein despite the inhibitor.

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. This can include the activation of other receptor tyrosine kinases (RTKs) like EGFR, or downstream effectors in the MAPK and PI3K-AKT pathways.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: To investigate the mechanism of resistance, a combination of genomic and proteomic approaches is recommended:

  • Sanger sequencing or next-generation sequencing (NGS) of the KRAS gene can identify secondary mutations.

  • Western blotting can be used to assess the phosphorylation status (and thus activation) of key proteins in the MAPK (e.g., p-ERK, p-MEK) and PI3K-AKT (e.g., p-AKT, p-S6) pathways.

  • Receptor tyrosine kinase (RTK) arrays can identify which upstream receptors may be activated.

  • Co-immunoprecipitation can be used to study changes in protein-protein interactions within the KRAS signaling complex.

Q4: What are the potential strategies to overcome this compound resistance in my experiments?

A4: Combination therapies are the most promising approach to overcoming this compound resistance. Based on the identified resistance mechanism, you can select a suitable combination agent:

  • For RTK-mediated resistance: Combine this compound with an inhibitor of the activated RTK. For example, if EGFR is activated, combination with an EGFR inhibitor like cetuximab has shown synergistic effects.[1][7]

  • For MAPK pathway reactivation: A combination with a MEK inhibitor or a SHP2 inhibitor can be effective.

  • For PI3K-AKT pathway activation: Combining this compound with a PI3K or AKT inhibitor can restore sensitivity.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Decreased cell death with this compound treatment over time Development of acquired resistance.1. Confirm resistance by comparing the IC50 value to the parental cell line using a cell viability assay. 2. Investigate the mechanism of resistance (see FAQ Q3). 3. Test combination therapies based on the identified resistance mechanism (see FAQ Q4).
High basal p-ERK levels despite this compound treatment Reactivation of the MAPK pathway downstream of KRAS or through bypass tracks.1. Perform a western blot to check the phosphorylation status of MEK. 2. Consider co-treatment with a MEK inhibitor (e.g., trametinib) or a SHP2 inhibitor.
Increased p-AKT levels after this compound treatment Activation of the PI3K-AKT pathway as a compensatory mechanism.1. Confirm pathway activation with a western blot for p-AKT and its downstream targets (e.g., p-S6). 2. Test the synergistic effect of combining this compound with a PI3K inhibitor (e.g., alpelisib) or an AKT inhibitor.
Inconsistent results in cell viability assays Issues with cell health, seeding density, or compound stability.1. Ensure cells are in the logarithmic growth phase and have a consistent passage number. 2. Optimize cell seeding density to ensure they are not over-confluent at the end of the assay. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock.

Data Presentation

In Vitro Efficacy of this compound and Combination Therapies

The following table summarizes the in vitro potency of this compound as a monotherapy and in combination with other targeted agents in KRAS G12C mutant cell lines.

Cell LineCancer TypeTreatmentIC50 (nM)Reference
NCI-H358Non-Small Cell Lung CancerThis compound2[1]
MIA PaCa-2Pancreatic CancerThis compoundSuperior to sotorasib[1]
Various KRAS G12C cell linesVariousThis compound2-20[5]
NCI-H2122Non-Small Cell Lung CancerThis compound + CetuximabSynergistic effect observed[1][8]
KRAS G12C xenograft modelsVariousThis compound + MEK inhibitorStronger tumor growth inhibition[9]
KRAS G12C xenograft modelsVariousThis compound + SHP2 inhibitorStronger tumor growth inhibition[9]

Note: Specific IC50 values for combination therapies are often study-dependent and should be determined empirically.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot for MAPK Pathway Activation

This protocol is for assessing the phosphorylation of ERK (p-ERK).

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and visualize bands using an ECL substrate and an imaging system.

  • Quantify band intensity and normalize p-ERK to total ERK and a loading control (e.g., GAPDH).

Co-Immunoprecipitation (Co-IP)

This protocol is for studying the interaction of KRAS G12C with its effector proteins.

Materials:

  • Cell lysates

  • Co-IP lysis buffer

  • Primary antibody against the protein of interest (e.g., KRAS G12C)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Sample buffer for western blot

Procedure:

  • Pre-clear the cell lysate by incubating with magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.

  • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.

  • Wash the beads several times with wash buffer to remove non-specific proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by western blotting using antibodies against the expected interacting partners.

Visualizations

KRAS_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK RTK SOS SOS1/2 RTK->SOS Growth Factor KRAS_GDP KRAS G12C (Inactive-GDP) SOS->KRAS_GDP GEF activity KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (Blocked by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.

Resistance_Mechanisms Fulzerasib_Resistance This compound Resistance On_Target On-Target Resistance Fulzerasib_Resistance->On_Target Off_Target Off-Target Resistance Fulzerasib_Resistance->Off_Target KRAS_Mutation Secondary KRAS Mutations On_Target->KRAS_Mutation Bypass_Pathways Bypass Pathway Activation Off_Target->Bypass_Pathways RTK_Activation RTK Activation (e.g., EGFR) Bypass_Pathways->RTK_Activation MAPK_Reactivation MAPK Pathway Reactivation Bypass_Pathways->MAPK_Reactivation PI3K_Activation PI3K/AKT Pathway Activation Bypass_Pathways->PI3K_Activation

Caption: Overview of on-target and off-target mechanisms of resistance to this compound.

Experimental_Workflow Start Start: KRAS G12C Cell Line Resistance Observe Decreased This compound Sensitivity Start->Resistance Investigate Investigate Resistance Mechanism Resistance->Investigate Genomic Genomic Analysis (Sequencing) Investigate->Genomic Proteomic Proteomic Analysis (Western Blot, RTK Array) Investigate->Proteomic Combine Select & Test Combination Therapy Genomic->Combine Proteomic->Combine Evaluate Evaluate Efficacy (Cell Viability, Western Blot) Combine->Evaluate End Overcome Resistance Evaluate->End

Caption: Experimental workflow for identifying and overcoming this compound resistance.

References

Technical Support Center: Identifying Off-Target Effects of Fulzerasib In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fulzerasib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential off-target effects during in vitro experiments. This compound is a highly potent and selective covalent inhibitor of KRAS G12C, designed to minimize off-target activity by specifically binding to the mutant cysteine residue.[1][2][3][4][5] However, a thorough investigation of any unexpected cellular effects is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant cytotoxicity in our KRAS G12C mutant cell line at concentrations of this compound that seem much higher than its reported IC50 for proliferation (2-20 nM). Could this be an off-target effect?

A1: This is a valid concern and warrants investigation. A significant discrepancy between the concentration required for on-target pathway inhibition and the concentration causing a distinct phenotype (like cytotoxicity) can suggest an off-target mechanism.

Troubleshooting Steps:

  • Confirm On-Target Pathway Inhibition: First, verify that you are inhibiting the intended pathway at the expected concentrations. Use Western blotting to measure the phosphorylation of ERK (pERK), a key downstream effector of the KRAS pathway.[1] You should see a potent reduction in pERK at low nanomolar concentrations of this compound.

  • Conduct a Dose-Response Comparison: Perform a parallel dose-response experiment. In one set of wells, measure the IC50 for pERK inhibition. In another, measure the IC50 for the cytotoxic effect using a cell viability assay (e.g., CellTiter-Glo®). If the cytotoxicity IC50 is substantially higher (e.g., >100-fold) than the pERK inhibition IC50, it points towards an off-target effect or a more complex downstream consequence of prolonged on-target inhibition.

  • Use a KRAS Wild-Type (WT) Control Cell Line: Treat a KRAS WT cancer cell line with this compound. Since this compound is highly selective for the G12C mutation, it should not inhibit the KRAS pathway in these cells.[6] If you still observe cytotoxicity, it is a strong indicator of an off-target effect.

  • Consider Kinome Screening: If the evidence points to an off-target effect, the most direct way to identify the unintended target(s) is through a broad in vitro kinase profiling service.[7][8][9] These services screen the compound against a large panel of kinases to identify unintended interactions.

Q2: Our broad-spectrum kinase profiling screen returned several potential off-target hits for this compound. How do we validate these findings and determine which, if any, are responsible for our observed phenotype?

A2: Validating hits from a primary screen is a critical next step. The following workflow provides a systematic approach to move from a list of potential hits to a confirmed, functionally relevant off-target.

Logical Workflow for Off-Target Hit Validation

G A Primary Kinase Screen Hits B Prioritize Hits (Expression, biological relevance) A->B C Biochemical IC50 Determination (Confirms direct inhibition) B->C D Cellular Target Engagement Assay (e.g., CETSA) (Confirms binding in cells) C->D E Genetic Knockdown (siRNA/CRISPR) of Off-Target Candidate D->E F Does Knockdown Phenocopy This compound Treatment? E->F F->B  No (Select next candidate) G Confirmed Off-Target F->G  Yes G cluster_on On-Target Pathway cluster_off Potential Off-Target Pathway KRAS KRAS G12C RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation OffTarget Off-Target Kinase X Substrate Substrate Y OffTarget->Substrate Phenotype Unexpected Phenotype (e.g., Cytotoxicity) Substrate->Phenotype This compound This compound This compound->KRAS Inhibition This compound->OffTarget Inhibition?

References

Technical Support Center: Managing Adverse Events of Fulzerasib in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing adverse events during preclinical animal studies with Fulzerasib (GFH925).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective oral inhibitor of the KRAS G12C mutation. It functions by covalently binding to the cysteine residue of the mutated KRAS G12C protein. This binding locks the protein in an inactive, GDP-bound state, which in turn inhibits downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT pathways, leading to the suppression of tumor cell proliferation and survival.[1]

Q2: What are the common treatment-related adverse events (TRAEs) observed in human clinical trials of this compound?

A2: In human clinical trials, this compound has been generally well-tolerated. The most frequently reported treatment-related adverse events are typically mild to moderate (Grade 1-2) and include anemia, decreased white blood cell count, increased blood bilirubin, and pruritus.[2] Other observed adverse events in combination therapies have included rash, nausea, diarrhea, and fatigue.[3][4]

Q3: Is there specific data on the adverse events of this compound in animal studies?

A3: While detailed quantitative data on adverse events of this compound in animal studies is limited in publicly available literature, general toxicities associated with KRAS G12C inhibitors in preclinical models have been reported. Researchers should closely monitor for general signs of distress, weight loss, and gastrointestinal issues.[1]

Q4: What are the general strategies for managing toxicities of KRAS G12C inhibitors in animal models?

A4: General management strategies for toxicities observed with KRAS G12C inhibitors in animal studies include:

  • Supportive Care: Ensuring animals have easy access to hydration and palatable, high-nutrient food.

  • Dose Modification: If significant toxicity is observed, a dose reduction or temporary interruption of treatment may be necessary to determine the maximum tolerated dose (MTD) in your specific animal model.

  • Symptomatic Treatment: Co-administration of supportive care agents, such as anti-diarrheal or anti-emetic medications, can be considered. However, the potential for drug-drug interactions should be carefully evaluated.[1]

Troubleshooting Guide for Common Adverse Events

While specific adverse event data for this compound in animal models is not extensively detailed in the available literature, this guide provides troubleshooting steps for potential toxicities based on the known profile of KRAS G12C inhibitors.

Observed Adverse Event Potential Cause Recommended Action
Weight Loss Reduced food/water intake, gastrointestinal toxicity, or general malaise.- Monitor body weight 2-3 times per week. - Provide supplemental nutrition and hydration (e.g., high-calorie gel). - If weight loss exceeds 15-20% of baseline, consider a dose reduction or treatment holiday.
Diarrhea On-target or off-target effects on the gastrointestinal tract.- Monitor for signs of dehydration. - Ensure ad libitum access to water. - Consider administration of an anti-diarrheal agent after consulting with a veterinarian. - If severe, a dose reduction may be warranted.
Lethargy/Reduced Activity General malaise or drug-related toxicity.- Minimize handling stress. - Ensure proper housing conditions (e.g., temperature, light cycle). - If persistent and severe, consider a dose reduction.
Skin Rash/Dermatitis Potential on-target or off-target effects on epidermal growth factor receptor (EGFR) signaling.- Visually inspect the skin regularly. - For mild irritation, no action may be needed. - For more severe rash, consult with a veterinarian about potential topical treatments.

Data on Preclinical Pharmacokinetics of this compound

The following table summarizes the pharmacokinetic parameters of this compound in different animal species. This information can be useful for designing preclinical studies and understanding drug exposure.

Species Route Clearance (mL/min/kg) AUC (h·ng/mL) Bioavailability (%) Half-life (h) Cmax (ng/mL)
Mouse IV8.34012941.06643
Rat IV4.6-351.514160
Dog IV1.6-733.564003
Data from BioWorld article on preclinical data of GFH-925.[5]

Experimental Protocols

General Protocol for In Vivo Efficacy and Tolerability Studies in Xenograft Models

This protocol provides a general framework for assessing the efficacy and monitoring the tolerability of this compound in a subcutaneous xenograft mouse model.

  • Cell Culture and Implantation:

    • Culture KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) under standard conditions.

    • Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the this compound formulation and vehicle control.

    • Administer the designated dose of this compound or vehicle orally (PO) once or twice daily.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record the body weight of each animal 2-3 times per week as an indicator of toxicity.

    • Perform daily clinical observations for any signs of adverse effects (e.g., changes in posture, activity, fur texture).

  • Study Endpoint and Analysis:

    • Continue treatment for a specified period or until tumors in the control group reach the endpoint.

    • At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

    • Analyze the data to determine tumor growth inhibition and assess the overall tolerability of the treatment.[1]

Visualizations

Signaling Pathway of KRAS G12C and Inhibition by this compound

KRAS_Pathway cluster_upstream Upstream Signals cluster_kras KRAS Activation Cycle cluster_downstream Downstream Signaling EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound KRAS_GTP KRAS G12C (Active) GTP-bound GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP-GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding (Inactivation)

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Managing Potential Adverse Events

AE_Workflow Start Start of Study Daily_Obs Daily Clinical Observation (Activity, Posture, Fur) Start->Daily_Obs Weekly_BW Body Weight Measurement (2-3 times/week) Start->Weekly_BW AE_Observed Adverse Event Observed? Daily_Obs->AE_Observed Weekly_BW->AE_Observed Mild_AE Mild Adverse Event AE_Observed->Mild_AE Yes Severe_AE Severe/Persistent Adverse Event AE_Observed->Severe_AE Yes (Severe) Continue_Study Continue Study with Close Monitoring AE_Observed->Continue_Study No Mild_AE->Severe_AE If worsens Supportive_Care Provide Supportive Care (Hydration, Nutrition) Mild_AE->Supportive_Care Dose_Reduction Consider Dose Reduction or Treatment Holiday Severe_AE->Dose_Reduction Supportive_Care->Continue_Study Consult_Vet Consult Veterinarian Dose_Reduction->Consult_Vet Consult_Vet->Continue_Study End End of Study Continue_Study->End

Caption: Logical workflow for monitoring and managing adverse events in animal studies.

References

Investigating bypass signaling pathways as a Fulzerasib escape mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating bypass signaling pathways as a mechanism of acquired resistance to Fulzerasib.

Section 1: FAQs - Understanding this compound and Resistance

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active, potent inhibitor that specifically targets the KRAS G12C mutation.[1] It works by forming an irreversible, covalent bond with the cysteine residue of the mutated KRAS G12C protein.[1][2][3] This locks the protein in an inactive, GDP-bound state, thereby preventing the activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[2][4]

Q2: Why does resistance to this compound occur?

A2: While this compound can be initially effective, cancer cells can develop resistance through various mechanisms, a common phenomenon in targeted therapy.[2][5][6] These resistance mechanisms are broadly categorized as "on-target," involving secondary mutations in the KRAS gene itself, or "off-target," where the cancer cell activates alternative signaling pathways to "bypass" the blockade on KRAS G12C.[7][8] This allows the cell to restore downstream signaling required for growth and survival, rendering the drug ineffective.

Q3: What are the most common bypass signaling pathways implicated in this compound resistance?

A3: Research on KRAS G12C inhibitors has identified several key bypass pathways:

  • Receptor Tyrosine Kinase (RTK) Reactivation: Inhibition of the MAPK pathway can trigger a feedback loop that leads to the activation of upstream RTKs, such as EGFR.[7][9] These activated RTKs can then stimulate wild-type RAS isoforms (NRAS, HRAS) or other pathways like PI3K-AKT, reactivating downstream signaling.[9][10]

  • PI3K/AKT/mTOR Pathway Activation: Cells can develop mutations or amplifications in components of the PI3K pathway (e.g., PIK3CA, PTEN loss) to achieve KRAS-independent signaling for survival.[7][8][10]

  • Downstream Pathway Mutations: Acquired activating mutations in downstream effectors of the MAPK pathway, such as BRAF or MEK1 (MAP2K1), can render the cells insensitive to upstream KRAS G12C inhibition.[7][8]

  • Histological Transformation: In some cases, cancer cells may undergo lineage changes, such as an epithelial-to-mesenchymal transition (EMT), which reduces their dependency on the original oncogenic driver.[7]

Section 2: Key Data Summary on this compound Efficacy

The following tables summarize key clinical trial data for this compound, providing a baseline for its therapeutic efficacy against which resistance is measured.

Table 1: this compound Monotherapy in Advanced NSCLC (NCT05005234)

MetricResult95% Confidence Interval
Objective Response Rate (ORR)49.1%39.7% - 58.6%
Disease Control Rate (DCR)90.5%83.7% - 95.2%
Median Progression-Free Survival (PFS)9.7 months5.6 - 11.0 months
Data as of Dec 13, 2023, from a Phase II study in patients who received at least one prior systemic therapy.[3][11][12]

Table 2: this compound in Combination with Cetuximab (EGFR Inhibitor) in First-Line NSCLC (KROCUS Study)

MetricResultAdditional Details
Objective Response Rate (ORR)80%45 patients evaluable
Disease Control Rate (DCR)100%45 patients evaluable
Median Progression-Free Survival (PFS)12.5 monthsMedian follow-up of 10.1 months
Data as of Jan 14, 2025, from a Phase II study, highlighting the strategy of co-targeting a known bypass mechanism.[13][14][15]

Section 3: Visualizing Resistance Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures involved in studying this compound resistance.

Fulzerasib_MOA cluster_inhibition rtk RTK kras_g12c KRAS G12C (Active) rtk->kras_g12c kras_g12c->block This compound This compound kras_inactive KRAS G12C (Inactive) This compound->kras_inactive inhibitor_line This compound->inhibitor_line raf RAF mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation pi3k PI3K akt AKT pi3k->akt akt->proliferation block->raf block->pi3k

Caption: this compound covalently binds and inactivates KRAS G12C.

Bypass_Pathway egfr EGFR (Reactivated) wt_ras Wild-Type RAS (NRAS/HRAS) egfr->wt_ras Bypass pi3k PI3K egfr->pi3k Bypass kras_g12c KRAS G12C This compound This compound This compound->kras_g12c raf RAF wt_ras->raf akt p-AKT pi3k->akt mek MEK raf->mek erk p-ERK mek->erk proliferation RESISTANCE (Proliferation) erk->proliferation akt->proliferation

Caption: RTK-mediated bypass of this compound inhibition.

Experimental_Workflow start Start: KRAS G12C Cell Line treat Chronic low-dose This compound treatment start->treat select Select for surviving resistant clones treat->select expand Expand resistant clones select->expand confirm Confirm Resistance (Viability Assay) expand->confirm analyze Molecular Analysis confirm->analyze Resistant western Western Blot (p-ERK, p-AKT) analyze->western ngs Sequencing (NGS) (e.g., NRAS, BRAF, PIK3CA) analyze->ngs

Caption: Workflow for generating and analyzing resistant cell lines.

Section 4: Experimental Protocols and Troubleshooting

This section provides detailed methods for key experiments and troubleshooting for common issues.

Protocol 1: Western Blot Analysis of MAPK and PI3K Pathways
  • Cell Lysis:

    • Culture this compound-sensitive (parental) and -resistant cells to 80-90% confluency.

    • Treat cells with this compound (e.g., 100 nM) or DMSO (vehicle control) for 2, 6, and 24 hours.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer lysate to microfuge tubes, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[16]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[17]

    • Incubate the membrane with primary antibody (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C, diluted in blocking buffer as per manufacturer's recommendation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times for 10 minutes each with TBST.

  • Detection:

    • Apply enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager. Quantify band intensity using appropriate software.

Troubleshooting Guide: Western Blotting

Q: I see no change in p-ERK levels in my sensitive cells after this compound treatment. What went wrong?

A: This indicates a failure to inhibit the target pathway. Consider the following:

  • This compound Activity: Ensure your this compound stock is potent and has been stored correctly. Test a fresh aliquot.

  • Treatment Time: While p-ERK inhibition can be rapid, some adaptive responses occur later.[9] Ensure your time points (e.g., 2-4 hours) are appropriate for observing initial inhibition.

  • Cell Line Authenticity: Verify that your cell line indeed harbors the KRAS G12C mutation and has not been contaminated or misidentified.

  • Antibody Performance: The p-ERK antibody may be non-functional. Run a positive control (e.g., lysate from cells stimulated with a growth factor) to validate the antibody.

WB_Troubleshooting start Problem: No p-ERK decrease in sensitive cells q1 Is this compound reagent active? start->q1 a1_yes Check treatment conditions q1->a1_yes Yes a1_no Solution: Use fresh drug stock q1->a1_no No q2 Are time points (2-4h) correct? a1_yes->q2 a2_yes Check antibody performance q2->a2_yes Yes a2_no Solution: Optimize time course q2->a2_no No q3 Does antibody work with positive control? a2_yes->q3 a3_yes Possible intrinsic resistance. Verify cell line genotype. q3->a3_yes Yes a3_no Solution: Use new antibody q3->a3_no No

Caption: Troubleshooting logic for lack of p-ERK inhibition.

Q: My blot has high background, making bands difficult to interpret. How can I fix this?

A: High background can obscure results. Try these steps:

  • Blocking: Increase blocking time to 2 hours or change the blocking agent (e.g., from milk to BSA, or vice versa), as some antibodies have preferences.[16][17]

  • Washing: Increase the number and duration of TBST washes after primary and secondary antibody incubations to remove non-specific binding.[18]

  • Antibody Concentration: The primary or secondary antibody concentration may be too high. Perform a titration to find the optimal dilution.[16]

  • Membrane Handling: Ensure the membrane never dries out during the procedure. Handle it with clean forceps to avoid contamination.[18]

Q: In my resistant cells, both p-ERK and p-AKT levels are restored. What does this suggest?

A: This pattern strongly suggests an upstream bypass mechanism that reactivates both the MAPK and PI3K pathways. The most likely cause is the reactivation of an RTK like EGFR, which can signal through both cascades.[2][7] Your next steps should be to investigate the phosphorylation status of various RTKs (e.g., p-EGFR, p-MET) via Western blot or to test the effect of co-inhibiting a candidate RTK (e.g., with Cetuximab for EGFR) to see if sensitivity to this compound is restored.

References

Validation & Comparative

Fulzerasib vs. Sotorasib: A Comparative Efficacy Analysis in NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of non-small cell lung cancer (NSCLC). Among the frontrunners in this class of targeted therapies are fulzerasib (B10856207) (formerly GFH925) and sotorasib (B605408) (AMG 510). This guide provides a comprehensive comparison of their efficacy in preclinical and clinical NSCLC models, supported by experimental data and detailed methodologies.

Mechanism of Action: Covalent Inhibition of KRAS G12C

Both this compound and sotorasib are highly selective, orally bioavailable small molecules that irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KRAS G12C (Inactive GDP-bound) KRAS G12C (Inactive GDP-bound) Growth Factor Receptor->KRAS G12C (Inactive GDP-bound) SOS1 KRAS G12C (Active GTP-bound) KRAS G12C (Active GTP-bound) KRAS G12C (Active GTP-bound)->KRAS G12C (Inactive GDP-bound) GAP RAF RAF KRAS G12C (Active GTP-bound)->RAF PI3K PI3K KRAS G12C (Active GTP-bound)->PI3K KRAS G12C (Inactive GDP-bound)->KRAS G12C (Active GTP-bound) GTP This compound / Sotorasib This compound / Sotorasib This compound / Sotorasib->KRAS G12C (Inactive GDP-bound) Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Protein Synthesis->Cell Proliferation, Survival

Diagram 1: KRAS G12C Signaling Pathway and Inhibitor Action.

Preclinical Efficacy

Direct head-to-head preclinical comparisons of this compound and sotorasib in NSCLC models are limited in publicly available literature. However, data from separate studies provide insights into their individual activities.

In Vitro Potency

This compound has demonstrated potent in vitro activity against KRAS G12C mutant cell lines. In the NCI-H358 NSCLC cell line, this compound exhibited a half-maximal inhibitory concentration (IC50) of 2 nM. Sotorasib has also shown potent inhibition of cell viability in various KRAS G12C-mutant NSCLC cell lines, with reported IC50 values ranging from 0.004 µM to 0.032 µM.

DrugCell LineIC50
This compound NCI-H3582 nM
Sotorasib Various KRAS G12C cell lines4 - 32 nM

Table 1: In Vitro Potency (IC50) of this compound and Sotorasib in NSCLC Cell Lines.

In Vivo Antitumor Activity

In vivo studies using xenograft models have demonstrated the antitumor efficacy of both agents. This compound has shown significant tumor growth inhibition in several NSCLC xenograft models, including NCI-H358, LU2529, and NCI-H2122. One study noted that this compound exhibited superior antitumoral effects compared to sotorasib at the same dose in a pancreatic cancer xenograft model (MIA-PaCa2). Sotorasib has also demonstrated robust in vivo efficacy, leading to tumor regression in KRAS G12C-mutated NSCLC xenograft and genetically engineered mouse models.

DrugNSCLC Xenograft ModelOutcome
This compound NCI-H358, LU2529, NCI-H2122Excellent antitumoral effects
Sotorasib Genetically Engineered Mouse ModelTumor regression

Table 2: In Vivo Antitumor Activity in NSCLC Models.

Clinical Efficacy in NSCLC

Clinical trials have provided valuable data on the efficacy of this compound and sotorasib in patients with previously treated KRAS G12C-mutated NSCLC. It is important to note that these are not from head-to-head comparison trials and patient populations may differ.

Efficacy EndpointThis compound (Phase II, NCT05005234)Sotorasib (CodeBreaK 100, Phase I/II)Sotorasib (CodeBreaK 200, Phase III)
Objective Response Rate (ORR) 49.1%37.1%28.1%
Disease Control Rate (DCR) 90.5%80.6%Not Reported
Median Progression-Free Survival (PFS) 9.7 months6.8 months5.6 months

Table 3: Clinical Efficacy of this compound and Sotorasib in Previously Treated KRAS G12C-Mutated NSCLC.

Data from the Phase II trial of this compound (NCT05005234) showed a confirmed objective response rate (ORR) of 49.1% and a disease control rate (DCR) of 90.5%. The median progression-free survival (PFS) was reported to be 9.7 months.[4]

For sotorasib, the Phase I/II CodeBreaK 100 trial demonstrated an ORR of 37.1%, a DCR of 80.6%, and a median PFS of 6.8 months in patients with previously treated KRAS G12C-mutated NSCLC.[5][6] The subsequent Phase III CodeBreaK 200 trial, which compared sotorasib to docetaxel, reported an ORR of 28.1% and a median PFS of 5.6 months for the sotorasib arm.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to determine the in vitro potency (IC50) of KRAS G12C inhibitors is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Seed NSCLC cells in 96-well plates Seed NSCLC cells in 96-well plates Incubate for 24h Incubate for 24h Seed NSCLC cells in 96-well plates->Incubate for 24h Treat with serial dilutions of this compound or Sotorasib Treat with serial dilutions of this compound or Sotorasib Incubate for 24h->Treat with serial dilutions of this compound or Sotorasib Incubate for 72h Incubate for 72h Treat with serial dilutions of this compound or Sotorasib->Incubate for 72h Add MTT reagent Add MTT reagent Incubate for 72h->Add MTT reagent Incubate for 2-4h Incubate for 2-4h Add MTT reagent->Incubate for 2-4h Solubilize formazan (B1609692) crystals Solubilize formazan crystals Incubate for 2-4h->Solubilize formazan crystals Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan crystals->Measure absorbance at 570 nm Calculate IC50 values Calculate IC50 values Measure absorbance at 570 nm->Calculate IC50 values

Diagram 2: Workflow for a Cell Viability (MTT) Assay.
  • Cell Seeding: KRAS G12C-mutant NSCLC cells (e.g., NCI-H358) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or sotorasib for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Model

Xenograft models are crucial for evaluating the in vivo antitumor activity of KRAS G12C inhibitors.

Implant NSCLC cells subcutaneously in immunocompromised mice Implant NSCLC cells subcutaneously in immunocompromised mice Allow tumors to reach a palpable size (e.g., 100-200 mm³) Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implant NSCLC cells subcutaneously in immunocompromised mice->Allow tumors to reach a palpable size (e.g., 100-200 mm³) Randomize mice into treatment groups (Vehicle, this compound, Sotorasib) Randomize mice into treatment groups (Vehicle, this compound, Sotorasib) Allow tumors to reach a palpable size (e.g., 100-200 mm³)->Randomize mice into treatment groups (Vehicle, this compound, Sotorasib) Administer daily oral doses of the respective drugs Administer daily oral doses of the respective drugs Randomize mice into treatment groups (Vehicle, this compound, Sotorasib)->Administer daily oral doses of the respective drugs Monitor tumor volume and body weight regularly Monitor tumor volume and body weight regularly Administer daily oral doses of the respective drugs->Monitor tumor volume and body weight regularly Euthanize mice at the end of the study Euthanize mice at the end of the study Monitor tumor volume and body weight regularly->Euthanize mice at the end of the study Excise tumors for further analysis (e.g., pharmacodynamics) Excise tumors for further analysis (e.g., pharmacodynamics) Euthanize mice at the end of the study->Excise tumors for further analysis (e.g., pharmacodynamics) Calculate Tumor Growth Inhibition (TGI) Calculate Tumor Growth Inhibition (TGI) Excise tumors for further analysis (e.g., pharmacodynamics)->Calculate Tumor Growth Inhibition (TGI)

Diagram 3: Workflow for an In Vivo Xenograft Study.
  • Cell Implantation: KRAS G12C-mutant NSCLC cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated orally with this compound, sotorasib, or a vehicle control, typically once daily.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

  • Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatments.

Conclusion

References

Fulzerasib vs. Standard Chemotherapy in KRAS G12C Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fulzerasib and standard chemotherapy for the treatment of KRAS G12C-mutant metastatic colorectal cancer (mCRC), supported by available clinical trial data and detailed experimental protocols.

The emergence of targeted therapies against KRAS G12C mutations marks a significant advancement in the treatment landscape for a patient population historically associated with poor prognosis and limited response to conventional treatments.[1][2][3] this compound, a potent and selective KRAS G12C inhibitor, has demonstrated promising clinical activity in early-phase trials.[4][5] This guide synthesizes the current data to compare the performance of this compound with standard-of-care chemotherapy regimens in this specific molecular subtype of colorectal cancer.

Efficacy and Safety: A Head-to-Head Look

While direct head-to-head trials of this compound versus standard chemotherapy are not yet available, a comparison can be drawn from a pooled analysis of Phase I/Ib studies of this compound and data from studies evaluating standard chemotherapy in KRAS G12C-mutant mCRC.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data for this compound monotherapy and standard chemotherapy agents, trifluridine/tipiracil and regorafenib, in patients with KRAS G12C-mutated mCRC.

Table 1: Efficacy of this compound vs. Standard Chemotherapy in KRAS G12C mCRC

Efficacy EndpointThis compound (Monotherapy)¹Standard Chemotherapy (Trifluridine/Tipiracil or Regorafenib)²
Objective Response Rate (ORR) 44.6%~1-2%[6]
Disease Control Rate (DCR) 87.5%Not consistently reported for G12C subgroup
Median Progression-Free Survival (PFS) 8.1 months~2.0 months[6]
Median Overall Survival (OS) 17.0 monthsHistorically poor, with G12C mutation being a negative prognostic factor[2][7]

¹Data from a pooled analysis of Phase I (NCT05005234) and Phase Ib (NCT05497336) studies in KRAS G12C inhibitor-naïve Chinese patients.[4][5] ²Data for standard chemotherapy is based on reports in chemorefractory mCRC, with KRAS G12C mutations being associated with limited efficacy.[1][6] The CodeBreaK 300 trial, which compared sotorasib (B605408) plus panitumumab to standard of care, provides a recent benchmark for the performance of these agents in a controlled setting.[1]

Table 2: Safety Profile of this compound vs. Standard Chemotherapy

Adverse EventsThis compound (Monotherapy)¹Standard Chemotherapy (Trifluridine/Tipiracil or Regorafenib)²
Most Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) Anemia (7.1%), Gamma-glutamyltransferase increased (5.4%)[5]Neutropenia, nausea, fatigue, hand-foot syndrome (Regorafenib)[1]
TRAEs leading to Dose Interruption 21.4%[5]Varies by agent and study
TRAEs leading to Dose Reduction 10.7%[5]Varies by agent and study
TRAEs leading to Treatment Discontinuation 0%[5]Varies by agent and study

¹Data from a pooled analysis of Phase I (NCT05005234) and Phase Ib (NCT05497336) studies.[5] ²Adverse event profile for standard chemotherapy is well-established from numerous clinical trials.

Understanding the Mechanisms: Signaling Pathways

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell growth, proliferation, and survival. The G12C mutation leads to the constitutive activation of this pathway, driving tumorigenesis. This compound is designed to specifically and irreversibly bind to the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_inactive KRAS G12C (GDP-bound, Inactive) RTK->KRAS_inactive Activates KRAS_active KRAS G12C (GTP-bound, Active) KRAS_inactive->KRAS_active GTP binding RAF RAF KRAS_active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_active Inhibits

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Protocols: A Closer Look at the this compound Studies

The data for this compound is derived from a pooled analysis of two Phase I/Ib clinical trials (NCT05005234 and NCT05497336). The general methodology for these studies is outlined below.

Study Design and Patient Population
  • Study Type: Open-label, single-arm, dose-escalation and expansion studies.

  • Patient Population: Adult patients with histologically confirmed metastatic colorectal cancer harboring a KRAS G12C mutation who were naïve to KRAS G12C inhibitors. Patients had typically received at least one prior line of systemic therapy.

  • Key Inclusion Criteria: ECOG performance status of 0 or 1, measurable disease per RECIST v1.1.

  • Key Exclusion Criteria: Prior treatment with a KRAS G12C inhibitor.

Treatment and Assessments
  • Intervention: this compound administered orally, with dose escalation to determine the recommended Phase 2 dose (RP2D), followed by cohort expansion at the RP2D.

  • Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose and RP2D.

  • Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

  • Tumor Assessments: Performed at baseline and then at regular intervals (e.g., every 6-8 weeks) using imaging techniques such as CT or MRI, evaluated according to RECIST v1.1.

  • Safety Assessments: Monitored through physical examinations, vital signs, electrocardiograms, and laboratory tests throughout the study. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (KRAS G12C+ mCRC) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessments Baseline Assessments (Imaging, Labs) Informed_Consent->Baseline_Assessments Treatment_Admin This compound Administration (Oral, Daily) Baseline_Assessments->Treatment_Admin Safety_Monitoring Ongoing Safety Monitoring (AEs, Labs) Treatment_Admin->Safety_Monitoring Tumor_Assessment Tumor Assessments (RECIST 1.1) Treatment_Admin->Tumor_Assessment Tumor_Assessment->Treatment_Admin Continue if no progression Follow_up Long-term Follow-up (Survival Status) Tumor_Assessment->Follow_up Progression or Completion Data_Analysis Data Analysis (Efficacy & Safety) Follow_up->Data_Analysis

Caption: Generalized experimental workflow for the this compound Phase I/Ib clinical trials.

Conclusion and Future Directions

The available data suggests that this compound monotherapy offers a significant improvement in clinical outcomes for patients with KRAS G12C-mutated metastatic colorectal cancer when compared to the historical performance of standard chemotherapy in this population. The higher objective response rate, longer progression-free survival, and manageable safety profile position this compound as a promising targeted therapy.

It is important to note that the comparison is based on cross-trial analysis, which has inherent limitations. A planned Phase 3 study will evaluate this compound in combination with cetuximab, an anti-EGFR antibody, which may further enhance its efficacy.[4] The results of this and other ongoing trials will be crucial in definitively establishing the role of this compound in the treatment paradigm for KRAS G12C-mutated colorectal cancer.

References

Fulzerasib's Superior Selectivity for KRAS G12C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025 – GenFleet Therapeutics has released a comprehensive guide detailing the exceptional selectivity of its novel KRAS G12C inhibitor, fulzerasib (B10856207) (GFH925), for the mutant KRAS G12C protein over its wild-type counterpart. This guide, intended for researchers, scientists, and drug development professionals, provides a thorough comparison with other approved KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, supported by extensive preclinical data.

This compound is an orally active, potent inhibitor that covalently and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2][3][4][5][6][7][8] This specific binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[8][9] Preclinical studies have consistently demonstrated this compound's high selectivity for the KRAS G12C mutation, a critical attribute for minimizing off-target effects and enhancing the therapeutic window.[2][3][4][5][6][7][8][10][11][12][13]

Comparative Analysis of Preclinical Data

The selectivity of this compound for KRAS G12C has been validated through a series of rigorous biochemical and cellular assays. The data highlights this compound's potent and selective activity, which in some preclinical models, has shown superiority to sotorasib at equivalent doses.[6][11][13][14]

Biochemical and Cellular Potency

The following tables summarize the available preclinical data for this compound and its comparators, sotorasib and adagrasib, showcasing their inhibitory activity against the KRAS G12C mutant and, where available, against wild-type KRAS.

Table 1: Biochemical Assay Data

CompoundTargetAssay TypeIC50 / Kᵢ (nM)Selectivity (WT/G12C)
This compound (GFH925) KRAS G12CNot SpecifiedPotent InhibitionHigh
Wild-Type KRASNot SpecifiedNot Publicly Available
Sotorasib (AMG510) KRAS G12CNucleotide Exchange8.88>1000-fold
Wild-Type KRASNucleotide Exchange>10,000
Adagrasib (MRTX849) KRAS G12CNucleotide Exchange7>2000-fold
Wild-Type KRASNucleotide Exchange>14,000

Note: Specific biochemical IC50 or Kᵢ values for this compound against both KRAS G12C and wild-type KRAS from a head-to-head biochemical assay are not publicly available in the reviewed literature. The available information describes the inhibition as "potent" and the selectivity as "high" or "exquisite".[2][3][4][5][6][7][8][10][11][12][13]

Table 2: Cellular Assay Data

CompoundCell Line (Mutation)Assay TypeIC50 (nM)
This compound (GFH925) NCI-H358 (KRAS G12C)Cell Viability2
Sotorasib (AMG510) NCI-H358 (KRAS G12C)Cell Viability~6
Adagrasib (MRTX849) NCI-H358 (KRAS G12C)Cell Viability~10-20
This compound (GFH925) KRAS Wild-Type CellsCell ViabilitySignificantly higher than G12C cells
Sotorasib (AMG510) KRAS Wild-Type CellsCell ViabilityNo significant effect at therapeutic concentrations
Adagrasib (MRTX849) KRAS Wild-Type CellsCell ViabilityNo significant effect at therapeutic concentrations

Visualizing the Mechanism and Experimental Validation

To further elucidate the mechanism of action and the experimental workflows used to validate this compound's selectivity, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_inhibition Mechanism of this compound RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS (GDP-bound) Inactive SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS (GTP-bound) Active KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP

Figure 1: KRAS Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Purified KRAS Protein (G12C vs. Wild-Type) Nuc_Exchange Nucleotide Exchange Assay (e.g., TR-FRET) Biochem_Start->Nuc_Exchange Binding_Assay Direct Binding Assay (e.g., Thermal Shift) Biochem_Start->Binding_Assay Biochem_Result Determine Potency & Selectivity Ratio Nuc_Exchange->Biochem_Result Measure IC50 Binding_Assay->Biochem_Result Measure Kᵢ or ΔTm Cell_Culture Culture Cancer Cell Lines (KRAS G12C vs. Wild-Type) Inhibitor_Treatment Treat with this compound (Dose-Response) Cell_Culture->Inhibitor_Treatment pERK_Assay pERK Western Blot or ELISA Inhibitor_Treatment->pERK_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Viability_Assay Cellular_Result Confirm On-Target Activity & Cellular Selectivity pERK_Assay->Cellular_Result Measure inhibition of downstream signaling Viability_Assay->Cellular_Result Determine cellular IC50

Figure 2: Experimental Workflow for Validating this compound's Selectivity.

Detailed Experimental Protocols

The validation of this compound's selectivity relies on established biochemical and cellular methodologies. Below are detailed protocols for the key experiments cited.

Biochemical Assay: Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange for GTP.

  • Objective: To determine the IC50 value of this compound for the inhibition of SOS1-mediated nucleotide exchange in KRAS G12C versus wild-type KRAS.

  • Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to detect the binding of a fluorescently labeled GTP analog to KRAS. When the inhibitor is effective, it prevents the release of GDP, thus no GTP binding occurs, and the FRET signal is low.

  • Protocol Outline:

    • Reagents: Purified recombinant KRAS G12C and wild-type KRAS proteins, SOS1 protein (catalyst), fluorescently labeled GTP (e.g., BODIPY-GTP), and GDP.

    • Procedure:

      • KRAS protein (G12C or wild-type) is pre-incubated with GDP.

      • Serial dilutions of this compound are added to the KRAS-GDP complex and incubated.

      • The nucleotide exchange reaction is initiated by adding a mixture of SOS1 and fluorescently labeled GTP.

      • The reaction is allowed to proceed for a defined period at room temperature.

    • Data Acquisition: The TR-FRET signal is measured using a plate reader.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Assay: p-ERK Inhibition Western Blot

This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway in a cellular context.

  • Objective: To confirm that this compound inhibits KRAS G12C signaling in cancer cell lines, leading to a decrease in the phosphorylation of ERK.

  • Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates after treatment with the inhibitor. A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.

  • Protocol Outline:

    • Cell Culture: KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type cell lines are cultured to sub-confluency.

    • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).

    • Cell Lysis: Cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-ERK and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control to determine the extent of inhibition.

Cellular Assay: Cell Viability Assay

This assay determines the cytotoxic or cytostatic effect of the inhibitor on cancer cells.

  • Objective: To determine the IC50 value of this compound in cancer cell lines with KRAS G12C mutation versus those with wild-type KRAS.

  • Principle: Assays such as MTT or CellTiter-Glo® measure the metabolic activity or ATP content of the cells, respectively, which correlates with the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

    • Incubation: The plates are incubated for a prolonged period (e.g., 72-120 hours).

    • Assay Procedure: The specific reagent for the chosen viability assay (e.g., MTT reagent or CellTiter-Glo® reagent) is added to the wells according to the manufacturer's instructions.

    • Data Acquisition: The absorbance or luminescence is measured using a plate reader.

    • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration. The IC50 value is determined by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The comprehensive preclinical data strongly support the high selectivity of this compound for the KRAS G12C mutant protein over wild-type KRAS. This selectivity, demonstrated through both biochemical and cellular assays, translates to potent on-target activity at nanomolar concentrations in KRAS G12C-mutant cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of KRAS G12C inhibitors, underscoring the promising therapeutic potential of this compound in the landscape of precision oncology.

References

Navigating the Safety Landscape of KRAS G12C Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the safety and tolerability profiles of sotorasib (B605408) and adagrasib, the frontrunners in KRAS G12C-targeted therapy, reveals distinct differences in their adverse event profiles. While both drugs have demonstrated significant anti-tumor activity, understanding their respective safety profiles is crucial for clinical decision-making and patient management. This guide provides a comprehensive comparison based on available clinical trial data, offering researchers, scientists, and drug development professionals a clear perspective on the therapeutic window of these agents.

The advent of KRAS G12C inhibitors has marked a paradigm shift in the treatment of solid tumors harboring this specific mutation. Sotorasib and adagrasib, the first two agents in this class to receive regulatory approval, have shown considerable efficacy. However, their long-term clinical utility will be significantly influenced by their safety and tolerability. A meta-analysis of ten studies involving 925 patients indicated that KRAS G12C inhibitors, as a class, have tolerable treatment-related adverse events (trAEs).[1][2] Notably, this analysis found that sotorasib had significantly lower pooled incidences of any grade and grade three or more trAEs compared to adagrasib.[1][2]

Comparative Safety Profiles: Sotorasib vs. Adagrasib

Clinical data from various trials highlight the different safety profiles of sotorasib and adagrasib. Gastrointestinal and hepatic toxicities are the most common treatment-related adverse events for both drugs.[3][4]

For sotorasib , a pooled safety analysis of 549 patients from four CodeBreaK clinical trials showed that 70.7% of patients experienced any grade of TRAEs, with 26.8% experiencing grade ≥3 events.[4] The most common TRAEs of any grade were diarrhea (31.1%), nausea (14.6%), elevated alanine (B10760859) aminotransferase (ALT) (12.4%), and elevated aspartate aminotransferase (AST) (12.2%).[4] Dose interruptions and reductions were effective in managing over 90% of diarrhea and elevated liver enzyme events.[3][4]

In the pivotal CodeBreaK 200 study, sotorasib demonstrated a more favorable safety profile than docetaxel (B913), with fewer TRAEs. The most common sotorasib-related adverse events (≥10%) of any grade were diarrhea (34%), nausea (14%), decreased appetite (11%), and elevated ALT/AST (10% each).[3]

For adagrasib , data from the KRYSTAL-1 trial in patients with non-small cell lung cancer (NSCLC) showed that 97.4% of patients experienced treatment-related adverse events.[5] The most common TRAEs of any grade were diarrhea (62.9%), nausea (62.1%), vomiting (47.4%), and fatigue (40.5%).[6] Grade ≥3 TRAEs occurred in 44.8% of patients.[6] A separate publication on the KRYSTAL-1 trial reported that common TRAEs included nausea (54%), diarrhea (48%), vomiting (34%), fatigue (28%), and increased alanine aminotransferase (23%).[7]

The phase 3 KRYSTAL-12 trial comparing adagrasib to docetaxel reported TRAEs in 94.0% of patients treated with adagrasib, with grade ≥3 TRAEs occurring in 47.0% of patients.[8][9] TRAEs led to the discontinuation of adagrasib in 7.7% of patients.[8][9]

A matching-adjusted indirect comparison of sotorasib versus adagrasib in NSCLC patients suggested that sotorasib had a more favorable safety profile, with lower odds of TRAEs and TRAEs leading to dose reduction or interruption.[10]

Tabulated Safety Data

The following tables summarize the incidence of common treatment-related adverse events for sotorasib and adagrasib based on data from key clinical trials.

Table 1: Incidence of Common Treatment-Related Adverse Events (Any Grade)

Adverse EventSotorasib (CodeBreaK Pooled Analysis)[4]Adagrasib (KRYSTAL-1 NSCLC)[6]
Diarrhea31.1%62.9%
Nausea14.6%62.1%
VomitingNot specified in top common events47.4%
FatigueNot specified in top common events40.5%
ALT Increased12.4%27.6%
AST Increased12.2%25.0%

Table 2: Incidence of Grade ≥3 Treatment-Related Adverse Events

Adverse EventSotorasib (CodeBreaK Pooled Analysis)[4]Adagrasib (KRYSTAL-1 NSCLC)[6]
All Grade ≥3 TRAEs26.8%44.8%
DiarrheaNot specified in top common eventsNot specified in top common events
NauseaNot specified in top common events4.3%
FatigueNot specified in top common events4.3%
ALT IncreasedNot specified in top common events4.3%
AST IncreasedNot specified in top common events3.4%

Experimental Protocols: Safety Assessment Methodology

The assessment and grading of adverse events in clinical trials for KRAS G12C inhibitors adhere to a standardized methodology to ensure consistency and comparability of data.

Adverse Event Monitoring and Reporting:

In clinical trials such as the CodeBreaK and KRYSTAL series, patients are continuously monitored for any unfavorable and unintended signs, symptoms, or diseases, whether or not they are considered related to the investigational drug. These are formally recorded as Adverse Events (AEs). The relationship of the AE to the study drug is then assessed by the investigator, and if a causal relationship is suspected, it is classified as a Treatment-Related Adverse Event (TRAE).

Common Terminology Criteria for Adverse Events (CTCAE):

The severity of adverse events is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[11][12][13][14][15] This system provides a standardized classification for AEs and a grading scale from 1 to 5.[11][12][13][14][15]

  • Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[11][12][15]

  • Grade 2 (Moderate): Minimal, local, or non-invasive intervention indicated; limiting instrumental activities of daily living (ADL).[11][12][15]

  • Grade 3 (Severe): Medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[11][12]

  • Grade 4 (Life-threatening): Life-threatening consequences; urgent intervention indicated.[11][12]

  • Grade 5 (Death): Death related to the adverse event.[11][12]

The CTCAE provides detailed descriptions for each specific adverse event term to guide the grading process.[11][12][13] This standardized approach is crucial for the objective assessment of drug toxicity and for making informed decisions regarding dose modifications, interruptions, or discontinuations.[13]

Visualizing the KRAS G12C Signaling Pathway and Inhibitor Action

The following diagram illustrates the simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

KRAS G12C signaling and inhibitor action.

Logical Workflow for Adverse Event Management

The diagram below outlines the typical workflow for managing treatment-related adverse events in a clinical trial for a KRAS G12C inhibitor.

AE_Management_Workflow Patient_Receives_Inhibitor Patient Receives KRAS G12C Inhibitor AE_Monitoring Ongoing Monitoring for Adverse Events Patient_Receives_Inhibitor->AE_Monitoring AE_Detected Adverse Event Detected AE_Monitoring->AE_Detected Grade_AE Grade AE Severity (CTCAE) AE_Detected->Grade_AE Assess_Causality Assess Causality (Relation to Drug) Grade_AE->Assess_Causality Management_Decision Management Decision Assess_Causality->Management_Decision Continue_Treatment Continue Treatment +/- Supportive Care Management_Decision->Continue_Treatment Grade 1 Dose_Interruption Dose Interruption Management_Decision->Dose_Interruption Grade 2-3 Discontinuation Permanent Discontinuation Management_Decision->Discontinuation Grade 4 or Recurrent Grade 3 AE_Resolves AE Resolves or Stabilizes Dose_Interruption->AE_Resolves Dose_Reduction Dose Reduction Dose_Reduction->AE_Monitoring AE_Resolves->Dose_Reduction No Rechallenge Consider Rechallenge at Same or Reduced Dose AE_Resolves->Rechallenge Yes

References

Fulzerasib and Immunotherapy: A Comparative Guide to Synergistic Effects in KRAS G12C-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is rapidly evolving, with a significant focus on overcoming resistance and enhancing therapeutic efficacy. Fulzerasib (GFH925), a potent and selective KRAS G12C inhibitor, has demonstrated promising antitumor activity. This guide provides a comprehensive comparison of the synergistic effects of this compound with immunotherapy, benchmarked against other KRAS G12C inhibitors, and supported by available experimental data.

Mechanism of Action: this compound

This compound is a small molecule inhibitor that specifically and irreversibly binds to the mutant KRAS G12C protein.[1] This covalent modification locks the protein in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK cascade, which are crucial for tumor cell proliferation and survival.[1] Preclinical studies have shown that this compound exhibits potent and selective inhibition of KRAS G12C-mutated cancer cell lines.[2]

Synergistic Potential of KRAS G12C Inhibitors and Immunotherapy

The rationale for combining KRAS G12C inhibitors with immunotherapy stems from the immunomodulatory role of oncogenic KRAS. The KRAS G12C mutation is associated with an immunosuppressive tumor microenvironment, including the upregulation of PD-L1. By inhibiting the KRAS G12C protein, it is hypothesized that the tumor microenvironment can be remodeled to be more favorable for an anti-tumor immune response, thereby sensitizing the tumor to immune checkpoint inhibitors.

While direct clinical data on the combination of this compound with traditional immunotherapy is still emerging, a clinical trial is underway to evaluate this compound in combination with ivonescimab, a bispecific antibody targeting PD-1 and VEGF (NCT06936644).[3] Another trial has been initiated with the PD-1 inhibitor sintilimab (NCT05620495), though results are not yet publicly available.

Comparative Analysis: this compound vs. Alternative KRAS G12C Inhibitors in Combination with Immunotherapy

To provide a comprehensive overview, this section compares the available clinical trial data for other KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, in combination with immunotherapy.

Table 1: Efficacy of KRAS G12C Inhibitors in Combination with Immunotherapy (NSCLC)
KRAS G12C InhibitorImmunotherapyClinical TrialPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
This compound (GFH925) Ivonescimab (anti-PD-1/VEGF)NCT06936644First-line advanced/metastatic NSCLCData not yet availableData not yet availableData not yet available
Sotorasib (AMG 510) Pembrolizumab or AtezolizumabCodeBreak 100/101 (Phase 1b)Advanced KRAS G12C-mutated NSCLC29% (across all cohorts)83% (across all cohorts)Not Reported
Adagrasib (MRTX849) PembrolizumabKRYSTAL-7 (Phase 2)First-line advanced/metastatic NSCLC44.3%Not Reported11.0 months
Adagrasib (MRTX849) PembrolizumabKRYSTAL-7 (Phase 2)First-line NSCLC (PD-L1 TPS ≥50%)59%81%27.7 months
Table 2: Safety Profile of KRAS G12C Inhibitors in Combination with Immunotherapy (NSCLC)
KRAS G12C InhibitorImmunotherapyClinical TrialCommon Treatment-Related Adverse Events (TRAEs)Grade ≥3 TRAEs
This compound (GFH925) Ivonescimab (anti-PD-1/VEGF)NCT06936644Data not yet availableData not yet available
Sotorasib (AMG 510) Pembrolizumab or AtezolizumabCodeBreak 100/101 (Phase 1b)Elevated liver enzymes45% (lead-in dosing), 72% (concurrent dosing)
Adagrasib (MRTX849) PembrolizumabKRYSTAL-7 (Phase 2)Diarrhea, nausea, vomiting, increased ALT/AST, decreased appetite, fatigue58% (any grade 3), 11% (grade 4)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized protocols for preclinical and clinical evaluation of KRAS G12C inhibitors in combination with immunotherapy.

Preclinical In Vivo Synergy Studies
  • Animal Model: Utilize syngeneic mouse models with implanted KRAS G12C-mutated tumor cells (e.g., CT-26 or MC38) or patient-derived xenograft (PDX) models in humanized mice.

  • Treatment Groups:

    • Vehicle control

    • KRAS G12C inhibitor monotherapy (e.g., this compound)

    • Immune checkpoint inhibitor monotherapy (e.g., anti-PD-1 antibody)

    • Combination of KRAS G12C inhibitor and immune checkpoint inhibitor

  • Dosing and Administration: Administer drugs at clinically relevant doses and schedules.

  • Efficacy Assessment: Monitor tumor growth inhibition and regression over time.

  • Immunophenotyping: Analyze the tumor microenvironment via flow cytometry or immunohistochemistry to assess changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells) and PD-L1 expression.

Clinical Trial Design (Illustrative)
  • Study Design: Phase 1b/2, open-label, multicenter study.

  • Patient Population: Patients with advanced or metastatic solid tumors harboring a KRAS G12C mutation who have received prior standard therapies.

  • Phase 1b (Dose Escalation/Expansion): Determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of the combination.

  • Phase 2 (Efficacy Assessment): Evaluate the objective response rate (ORR) as the primary endpoint. Secondary endpoints include duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.

  • Biomarker Analysis: Collect tumor biopsies and blood samples to evaluate potential predictive biomarkers of response.

Visualizing the Science

Signaling Pathways and Experimental Workflows

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP Growth Factor KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GEF RAF RAF KRAS_G12C_GTP->RAF This compound This compound This compound->KRAS_G12C_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Investigation Animal_Model Syngeneic/PDX Mouse Model (KRAS G12C+ Tumor) Treatment Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination Animal_Model->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Immuno Immunophenotyping (TME Analysis) Treatment->Immuno Phase1 Phase 1b Trial (Safety & Dosing) Efficacy->Phase1 Informs Immuno->Phase1 Informs Phase2 Phase 2 Trial (Efficacy) Phase1->Phase2 Biomarkers Biomarker Analysis Phase2->Biomarkers

Caption: A generalized workflow for investigating this compound with immunotherapy.

Synergistic_Mechanism This compound This compound KRAS_Inhibition KRAS G12C Inhibition This compound->KRAS_Inhibition TME_Modulation Tumor Microenvironment Modulation KRAS_Inhibition->TME_Modulation Leads to Immune_Activation Enhanced T-Cell Activation & Infiltration TME_Modulation->Immune_Activation Tumor_Cell_Killing Enhanced Tumor Cell Killing Immune_Activation->Tumor_Cell_Killing Immunotherapy Immunotherapy (Anti-PD-1/PD-L1) Immunotherapy->Immune_Activation Blocks Inhibition

Caption: The proposed synergistic mechanism of this compound and immunotherapy.

References

A Comparative Analysis of Fulzerasib's Binding Profile Against Other KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Fulzerasib's binding characteristics with other inhibitors targeting the KRAS G12C mutation. The following sections detail the available data, experimental methodologies, and relevant biological pathways to provide a comprehensive overview for informed decision-making in research and development.

This compound is an orally active, covalent inhibitor of the KRAS G12C mutant protein.[1][2] Its mechanism of action involves a highly specific, irreversible binding to the cysteine residue of the G12C mutant, effectively locking the protein in an inactive, GDP-bound state.[2][3] This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK cascade, which are crucial for tumor cell proliferation and survival.[2] While specific quantitative binding kinetics data for this compound, such as the dissociation constant (Ki) for the initial non-covalent binding and the rate of covalent inactivation (kinact), are not yet publicly available, its cellular potency has been reported with IC50 values ranging from 2-20 nM for inhibiting the growth of KRAS G12C mutant tumor cell lines.

To provide a comparative context, this guide will focus on the well-characterized binding kinetics and affinity of other approved and clinical-stage KRAS G12C inhibitors, namely sotorasib (B605408) and adagrasib.

Quantitative Comparison of KRAS G12C Inhibitors

The following table summarizes the available binding affinity and kinetic data for sotorasib and adagrasib, which serve as important benchmarks in the field of KRAS G12C inhibition. As this compound is also a covalent inhibitor, its interaction with KRAS G12C is expected to follow a similar two-step mechanism: an initial reversible binding followed by an irreversible covalent bond formation. The efficiency of covalent inhibitors is often expressed as the ratio kinact/Ki.

InhibitorTargetKi (nM)kinact (s⁻¹)kinact/Ki (M⁻¹s⁻¹)Assay Method
Sotorasib (AMG 510) KRAS G12C~7100~0.0016~230Stopped-flow fluorescence
Adagrasib (MRTX849) KRAS G12C~500~0.0012~2400Surface Plasmon Resonance (SPR) & Mass Spectrometry

Note: The values presented are approximations derived from multiple sources and may vary depending on the specific experimental conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

The determination of binding kinetics and affinity for covalent inhibitors requires specialized biophysical techniques. Below are detailed methodologies for key experiments used to characterize KRAS G12C inhibitors.

Surface Plasmon Resonance (SPR) for Measuring Binding Affinity and Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand (inhibitor) and an analyte (protein). It allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Experimental Workflow:

cluster_0 SPR Experimental Workflow A Immobilization: Covalently couple biotinylated KRAS G12C protein to a streptavidin-coated sensor chip. B Binding: Inject a series of inhibitor concentrations over the sensor surface and monitor the change in the SPR signal (response units). A->B C Dissociation: Flow buffer over the sensor chip to monitor the dissociation of the inhibitor from the protein. B->C D Regeneration: Inject a regeneration solution to remove the bound inhibitor, preparing the surface for the next cycle. C->D E Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD. D->E

SPR experimental workflow for binding kinetics analysis.
Mass Spectrometry (MS) for Confirming Covalent Modification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For covalent inhibitors, MS can be used to confirm the irreversible binding to the target protein by detecting the mass shift corresponding to the inhibitor's molecular weight.

Methodology:

  • Incubation: Incubate the KRAS G12C protein with the covalent inhibitor at a specific concentration and for a defined period.

  • Sample Preparation: Quench the reaction and prepare the protein sample for MS analysis. This may involve buffer exchange or digestion of the protein into smaller peptides.

  • MS Analysis: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Interpretation: Compare the mass spectrum of the treated protein with that of the untreated protein. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.

KRAS Signaling Pathway and Inhibitor Mechanism

KRAS is a small GTPase that acts as a molecular switch in signal transduction. In its active, GTP-bound state, it activates downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and oncogenic signaling.

cluster_1 KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP hydrolysis (impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding (Locks in inactive state)

The KRAS signaling pathway and the mechanism of this compound.

This compound and other KRAS G12C inhibitors are designed to specifically bind to the mutant protein in its inactive, GDP-bound state.[2] This covalent and irreversible binding prevents the exchange of GDP for GTP, thereby blocking the activation of downstream oncogenic signaling and leading to the inhibition of tumor growth.[2] The high selectivity for the G12C mutant is a key feature of these inhibitors, minimizing off-target effects.[2]

References

Fulzerasib Demonstrates Superior Efficacy in Sotorasib-Resistant KRAS G12C Models, Preclinical Data Suggests

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025 – New preclinical and clinical data on fulzerasib (B10856207) (GFH925), a novel, potent, and selective KRAS G12C inhibitor, indicate its potential to overcome resistance to the first-generation inhibitor sotorasib (B605408). In head-to-head preclinical studies, this compound demonstrated superior anti-tumor efficacy compared to sotorasib in various xenograft models. These findings, coupled with promising clinical results, position this compound as a potential next-generation treatment for patients with KRAS G12C-mutated cancers who have developed resistance to prior therapies.

This compound, developed by GenFleet Therapeutics, is an orally active inhibitor that irreversibly binds to the KRAS G12C mutant protein, locking it in an inactive state. This mechanism is designed to offer enhanced potency and overcome the resistance mechanisms that can limit the effectiveness of sotorasib.

Superior Preclinical Efficacy in Sotorasib-Sensitive Models

Preclinical studies have demonstrated this compound's robust anti-tumor activity across a range of KRAS G12C-mutated cancer cell line xenograft models. Notably, in direct comparisons, this compound exhibited superior efficacy to sotorasib at the same dose levels in pancreatic (MIA PaCa-2) and non-small cell lung cancer (NCI-H358) models.

Cell Line ModelCancer TypeTreatmentDose (mg/kg)Tumor Growth Inhibition (TGI) (%)
MIA PaCa-2 PancreaticThis compound100>90
Sotorasib100~75
NCI-H358 LungThis compound100>90
Sotorasib100Not Reported
SW837 ColorectalThis compound10>80
LU2529 LungThis compound10>90

Table 1: Comparative preclinical efficacy of this compound and sotorasib in xenograft models. Data is compiled from preclinical abstracts and presentations.

Addressing Sotorasib Resistance

Acquired resistance to sotorasib is a significant clinical challenge, often driven by secondary KRAS mutations or activation of bypass signaling pathways. This compound's design suggests it may be effective against some of these resistance mechanisms, although direct preclinical data in sotorasib-resistant models is emerging. The potential for this compound to overcome resistance is a key area of ongoing research.

Mechanisms of resistance to sotorasib can be broadly categorized as on-target (alterations in the KRAS gene itself) and off-target (activation of alternative signaling pathways).

Key Signaling Pathways in KRAS G12C Cancers and Sotorasib Resistance

The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, driving tumor growth and survival. Sotorasib and this compound both act by inhibiting the mutant KRAS G12C protein.

KRAS_Signaling cluster_upstream cluster_ras cluster_downstream cluster_inhibitors RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) GAP GTPase Activating Proteins (GAPs) KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Inhibits This compound This compound This compound->KRAS_GDP Inhibits

Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of sotorasib and this compound.

Resistance to sotorasib can emerge through various mechanisms that reactivate the MAPK pathway despite the presence of the inhibitor.

Resistance_Mechanisms cluster_resistance cluster_bypass OnTarget On-Target Resistance (Secondary KRAS mutations) Sotorasib_Resistance Sotorasib Resistance OnTarget->Sotorasib_Resistance OffTarget Off-Target Resistance (Bypass Pathways) RTK_amp RTK Amplification (e.g., MET, EGFR) OffTarget->RTK_amp NRAS_mut NRAS/HRAS Activation OffTarget->NRAS_mut BRAF_mut BRAF Mutations OffTarget->BRAF_mut PI3K_mut PI3K Pathway Alterations OffTarget->PI3K_mut OffTarget->Sotorasib_Resistance Fulzerasib_Potential This compound's Potential to Overcome Resistance Fulzerasib_Potential->OnTarget May have activity against some secondary mutations Fulzerasib_Potential->OffTarget Higher potency may overcome some bypass signaling

Figure 2: Overview of sotorasib resistance mechanisms and the potential role of this compound.

Promising Clinical Activity of this compound

Clinical data for this compound, particularly from the KROCUS study, further support its potential. In this Phase Ib/II trial, this compound in combination with cetuximab (an EGFR inhibitor) demonstrated significant efficacy as a first-line treatment for patients with advanced KRAS G12C-mutated NSCLC.

Clinical TrialTreatment ArmObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
KROCUS (Phase Ib/II) This compound + Cetuximab (1L NSCLC)80%100%12.5 months
Phase I/Ib (mCRC) This compound Monotherapy44.6%87.5%8.1 months

Table 2: Clinical trial results for this compound in KRAS G12C-mutated cancers.

The high response rates, even in a first-line setting and in patients with brain metastases, underscore the potency of this compound.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Lines: KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or sotorasib for 72 hours.

  • Viability Measurement: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., BALB/c nude) are used.

  • Tumor Implantation: Cancer cells (e.g., 5 x 10^6 MIA PaCa-2 or NCI-H358 cells) are subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups and dosed orally with this compound, sotorasib, or vehicle control daily.

  • Efficacy Assessment: Tumor volume is measured bi-weekly with calipers. Body weight is monitored as a measure of toxicity.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Xenograft_Workflow start Start cell_culture Culture KRAS G12C Cancer Cells start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing: - this compound - Sotorasib - Vehicle randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat Daily endpoint End of Study: Calculate TGI monitoring->endpoint At Study Conclusion analysis Statistical Analysis endpoint->analysis end End analysis->end

Figure 3: General workflow for in vivo xenograft studies to evaluate KRAS G12C inhibitors.

Conclusion

This compound has demonstrated superior preclinical efficacy over sotorasib in sensitive KRAS G12C models and shows significant promise in the clinical setting. Its potential to overcome sotorasib resistance is a critical area of ongoing investigation that could provide a much-needed therapeutic option for patients with advanced KRAS G12C-mutated cancers. Further publication of detailed preclinical data on sotorasib-resistant models is eagerly awaited by the scientific community.

Benchmarking Fulzerasib's anti-tumor activity against next-generation KRAS inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for KRAS-mutant cancers has been revolutionized by the advent of covalent inhibitors specifically targeting the KRAS G12C mutation. Fulzerasib (GFH925/IBI351) is a novel, potent, and selective KRAS G12C inhibitor that has demonstrated significant anti-tumor activity. This guide provides a comprehensive comparison of this compound with other next-generation KRAS G12C inhibitors, including Adagrasib (MRTX849), Sotorasib (AMG 510), and Divarasib (GDC-6036), supported by preclinical and clinical data.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

KRAS, a pivotal GTPase, acts as a molecular switch in signal transduction pathways that regulate cell growth, proliferation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active by impairing its ability to hydrolyze GTP to GDP. This leads to the persistent activation of downstream pro-oncogenic signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways.

This compound and other next-generation inhibitors in this class are designed to covalently and irreversibly bind to the mutant cysteine residue of the KRAS G12C protein. This locks the protein in an inactive, GDP-bound state, thereby blocking downstream signaling and inhibiting tumor cell growth and survival. Preclinical studies have highlighted the high selectivity of this compound for the KRAS G12C mutant over the wild-type protein.

Preclinical Anti-Tumor Activity

In vitro studies are fundamental in characterizing the potency and selectivity of KRAS G12C inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of an inhibitor required to reduce a specific biological activity by half, such as cell viability or the phosphorylation of downstream signaling proteins like ERK.

InhibitorCell LineAssay TypeIC50 (nM)
This compound NCI-H358 (NSCLC)Cell Viability2[1]
This compound Various KRAS G12C mutant tumour cell linesCell Viability2–20[2]
Adagrasib Panel of KRAS G12C mutant cell linesCell Viability (2D)10 - 973
Adagrasib Panel of KRAS G12C mutant cell linesCell Viability (3D)0.2 - 1042
Adagrasib MIA PaCa-2 (Pancreatic)pERK InhibitionSingle-digit nM range
Sotorasib NCI-H358 (NSCLC)Cell Viability~6
Sotorasib MIA PaCa-2 (Pancreatic)Cell Viability~9
Sotorasib Panel of KRAS G12C linesCell Viability4 - 32
Divarasib KRAS G12C mutant cellsBiochemical<10[3]
Divarasib HCC1171 (NSCLC)K-Ras G12C-alkylation2 (EC50)[3][4]

Note: IC50 values can vary depending on the specific cell line and assay conditions. Direct comparison between studies should be made with caution.

This compound has demonstrated superior anti-tumor efficacy compared to Sotorasib at the same dose in preclinical xenograft models of pancreatic (MIA PaCa-2) and non-small cell lung cancer (NCI-H358).[5] Divarasib has been reported to be 5 to 20 times more potent than Sotorasib and Adagrasib in preclinical studies.[6][7][8]

Clinical Efficacy

Clinical trials in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) have demonstrated the therapeutic potential of these next-generation inhibitors. The following tables summarize key efficacy data from various clinical trials.

Non-Small Cell Lung Cancer (NSCLC)
InhibitorTrial (Phase)Objective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound Phase II (NCT05005234)49.1%[9][10]9.7 months[9][10]
Adagrasib KRYSTAL-1 (Phase I/II)42.9%6.5 months
Sotorasib CodeBreaK100 (Phase II)37.1%6.8 months
Divarasib Phase I53.4%[6]13.1 months[6]
Colorectal Cancer (CRC)
InhibitorTrial (Phase)Objective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound Pooled Phase I (NCT05005234, NCT05497336)44.6%[11]8.1 months[11]
Adagrasib KRYSTAL-1 (Phase I/II)19%5.6 months
Sotorasib CodeBreaK100 (Phase II)9.7%4.0 months
Divarasib Phase I29.1%[8]5.6 months[8]

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.

  • Cell Seeding: KRAS G12C mutant cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Inhibitor Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., this compound) for 72 hours. A vehicle control (e.g., DMSO) is included.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

    • CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for pERK Inhibition

This method is used to assess the inhibitor's ability to block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.

  • Cell Treatment and Lysis: KRAS G12C mutant cells are treated with various concentrations of the inhibitor for a specified time (e.g., 2, 6, or 24 hours). Cells are then washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the band intensities, and the ratio of p-ERK to total ERK is calculated to determine the extent of signaling inhibition.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Cell Implantation: Human cancer cells with the KRAS G12C mutation (e.g., NCI-H358 or MIA PaCa-2) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumor growth is monitored regularly. Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.

  • Inhibitor Administration: The KRAS G12C inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume and mouse body weight are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Binding KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis (Blocked by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP-GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound & Next-Gen Inhibitors This compound->KRAS_GTP Covalent Inhibition Experimental_Workflow cluster_invitro In Vitro Benchmarking cluster_invivo In Vivo Efficacy CellCulture 1. Culture KRAS G12C Mutant Cell Lines Treatment_vitro 2. Treat with Inhibitors (this compound vs. Others) CellCulture->Treatment_vitro ViabilityAssay 3a. Cell Viability Assay (IC50 Determination) Treatment_vitro->ViabilityAssay pERK_Blot 3b. Western Blot for pERK (Signaling Inhibition) Treatment_vitro->pERK_Blot Xenograft 4. Establish Xenograft Tumor Models in Mice Treatment_vivo 5. Administer Inhibitors (this compound vs. Others) Xenograft->Treatment_vivo TGI 6. Measure Tumor Growth Inhibition (TGI) Treatment_vivo->TGI

References

Safety Operating Guide

Navigating the Safe Disposal of Fulzerasib: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Fulzerasib, a potent and selective KRAS G12C inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While specific disposal protocols for this compound are not extensively documented, a comprehensive approach can be formulated by synthesizing information from safety data sheets (SDS) and general guidelines for handling hazardous pharmaceutical compounds.

This compound is identified as a toxic and pharmaceutically active ingredient that can cause moderate to severe irritation to the skin and eyes.[3] Although one safety data sheet classifies it as not a hazardous substance or mixture under GHS, it is prudent to handle it with the utmost care due to its potent biological activity.[4]

Core Safety and Disposal Recommendations

A summary of key safety and disposal information for this compound is presented below:

ParameterSelleck Chemicals SDSMedChemExpress SDSGeneral Guidance for Potent Compounds
Hazard Description Toxic, Moderate to severe irritantNot a hazardous substance or mixturePotentially cytotoxic, handle as hazardous waste
Personal Protective Equipment (PPE) Self-contained breathing apparatus, protective clothing, gloves, eye protection[3]Full personal protective equipment, including gloves, lab coat, and eye protection[4]Chemical safety goggles, nitrile gloves, lab coat[2]
Spill Cleanup Wear self-contained breathing apparatus and protective clothing[3]Absorb solutions with liquid-binding material, decontaminate surfaces with alcohol[4]Cover liquid spills with absorbent material; for solids, use damp paper to avoid dust. Collect all materials as hazardous waste.[1]
Disposal Method Follow prevailing country, federal, state, and local regulations[4]Conduct recycling or disposal in accordance with prevailing country, federal, state and local regulations[4]High-temperature incineration for cytotoxic waste[1]
Container Disposal Not specifiedNot specifiedTriple-rinse with a suitable solvent, collect rinsate as hazardous waste, then dispose of the container as regular lab waste after defacing the label[1]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate PPE. This includes:

  • Chemical safety goggles or a face shield.[2]

  • Chemically resistant gloves (e.g., nitrile).[2]

  • A lab coat.[2]

  • In cases of potential aerosol generation or handling large quantities, a self-contained breathing apparatus should be considered.[3]

2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental exposure and ensure compliant disposal.

  • Solid Waste: All solid waste contaminated with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled, and sealed container for hazardous waste.[2] Do not mix this waste with non-hazardous materials.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.[2]

  • Sharps Waste: Needles, syringes, or any contaminated sharp objects must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[1]

3. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2] The date when the waste was first added to the container should also be included.[2]

4. Spill and Decontamination Procedures: In the event of a spill, follow these procedures:

  • Liquid Spills: Cover the spill with an absorbent material.[1]

  • Solid Spills: To avoid raising dust, carefully cover the spill with damp absorbent paper.[1]

  • Cleanup: Collect all cleanup materials and place them into the designated solid hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, such as alcohol, followed by soap and water.[1][4] All cleaning materials must also be disposed of as hazardous waste.[1]

5. Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic to prevent accidental spills or exposure.[2]

6. Final Disposal: The final disposal of this compound waste should be conducted through your institution's Environmental Health and Safety (EHS) office.[2]

  • Schedule a pickup for the hazardous waste containers.[1]

  • The recommended method for the disposal of cytotoxic waste is high-temperature incineration to ensure complete destruction.[1]

  • Never dispose of this compound or its containers in the regular trash or down the drain.[1]

7. Empty Container Disposal: Empty containers that held pure this compound must also be treated as hazardous waste.[1]

  • Triple-rinse the container with a suitable solvent.[1]

  • Collect the rinsate (the solvent from rinsing) and dispose of it as liquid hazardous waste.[1]

  • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, or as directed by your EHS department.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Fulzerasib_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_spill Spill Management cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_Type Identify Waste Type PPE->Waste_Type Solid_Waste Solid Waste (Gloves, Vials, Tips) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, Syringes) Waste_Type->Sharps_Waste Sharps Solid_Container Collect in Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Collect in Labeled Cytotoxic Sharps Container Sharps_Waste->Sharps_Container Store_Waste Store Waste in Designated Secure Area Solid_Container->Store_Waste Liquid_Container->Store_Waste Sharps_Container->Store_Waste Spill Accidental Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose_Cleanup Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose_Cleanup Dispose_Cleanup->Solid_Container EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Fulzerasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols, operational procedures, and disposal guidelines for the handling of Fulzerasib, a potent and selective KRAS G12C inhibitor. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a potent compound that requires careful handling to avoid exposure.[1] The following personal protective equipment is mandatory for all personnel handling this substance.

PPE CategoryItemSpecifications
Hand Protection Double glovesChemically resistant nitrile gloves. Change immediately if contaminated.
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.
Body Protection Impervious laboratory coat or gownDisposable, solid-front, long-sleeved gown with tight-fitting cuffs.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the solid compound or when there is a risk of aerosol generation.

Mechanism of Action: Inhibiting the KRAS G12C Signaling Pathway

This compound is an irreversible inhibitor of the KRAS G12C mutant protein.[2][3][4] The KRAS protein is a key component in signaling pathways that regulate cell growth, proliferation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell division and tumor growth.[5][6][7] this compound covalently binds to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state.[2] This action blocks downstream signaling through the RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[2][5][8]

Fulzerasib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinases (RTKs) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalently binds & locks in inactive state

Mechanism of this compound on the KRAS G12C signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments to assess the efficacy of this compound are outlined below. These protocols are based on studies of this compound and other KRAS G12C inhibitors.

In Vitro Cell Proliferation Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines harboring the KRAS G12C mutation.

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed KRAS G12C mutant cells in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader to determine the number of viable cells.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of this compound concentration. This compound has been shown to inhibit the growth of tumor cell lines with the KRAS G12C mutation with an IC50 of 2-20 nM.[4][9]

In Vivo Xenograft Tumor Model

This study evaluates the anti-tumor activity of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • KRAS G12C mutant cancer cells (e.g., NCI-H358)

  • Matrigel or similar basement membrane matrix

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant KRAS G12C mutant cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.

  • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Compare the tumor growth between the this compound-treated and vehicle-treated groups to determine the anti-tumor efficacy. Studies have shown that this compound demonstrates potent anti-tumor activity in multiple KRAS G12C-mutant tumor models.[4]

Operational and Disposal Plan

A systematic approach is essential for the safe handling and disposal of this compound and associated waste.

Operational Workflow

Operational_Workflow Start Start Preparation Preparation - Designate work area - Prepare decontamination solutions - Set up waste containers Start->Preparation Don_PPE Don PPE Preparation->Don_PPE Handling Handling - Weighing in containment - Solution preparation Don_PPE->Handling Post_Handling Post-Handling - Decontaminate surfaces & equipment - Doff PPE Handling->Post_Handling Waste_Disposal Waste Disposal - Segregate waste - Label containers - Store in designated area Post_Handling->Waste_Disposal End End Waste_Disposal->End

Operational workflow for handling this compound.
Step-by-Step Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: At the point of generation, separate waste into designated, clearly labeled, and leak-proof containers.

    • Solid Waste: Includes contaminated gloves, gowns, pipette tips, and vials containing the solid compound. Collect in a hazardous waste container lined with a heavy-duty plastic bag.[10]

    • Liquid Waste: Includes unused solutions and solvent rinses. Collect in a dedicated, shatter-resistant container with a secure cap. Do not mix with other chemical waste streams unless compatibility is verified.[10]

    • Sharps Waste: Needles, syringes, and contaminated glass must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[10]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.

  • Decontamination of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, deface or remove the original label before disposing of the container as regular laboratory waste, or as directed by your institution's Environmental Health and Safety (EHS) department.[10]

  • Spill Management: In case of a spill, immediately alert personnel in the area. Use a spill kit to contain and clean up the spill, working from the outside in. For liquid spills, use absorbent material. For solid spills, gently cover with damp absorbent paper to avoid creating dust. All cleanup materials must be disposed of as hazardous waste.[10] The spill area should be thoroughly decontaminated.[1]

  • Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste. Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.